molecular formula C10H18N2O3 B173802 Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate CAS No. 179686-38-5

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B173802
CAS No.: 179686-38-5
M. Wt: 214.26 g/mol
InChI Key: ITRUBUQWGNAYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRUBUQWGNAYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620859
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179686-38-5
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Chemical Landscape of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound of interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active molecules. The presence of a carbonyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group further defines its chemical reactivity and potential for structural modifications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, consolidating available data to support further research and development endeavors.

Core Chemical Properties

A summary of the fundamental chemical identifiers and computed properties for this compound is presented below. These data are crucial for the accurate identification and handling of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₃PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
CAS Number 179686-38-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCNC(=O)C1PubChem[1]
InChI InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13)PubChem[1]
InChIKey ITRUBUQWGNAYGG-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties that can predict the compound's behavior in various chemical and biological systems.

PropertyValueMethodSource
XLogP3 0.6XLogP3 3.0PubChem[1]
Topological Polar Surface Area 58.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Reactivity

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the cited literature. However, based on the chemical structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), and multiplets for the methylene protons of the diazepane ring. The chemical shifts of the ring protons would be influenced by the adjacent carbonyl and nitrogen atoms.

  • ¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl carbon, and the methylene carbons of the diazepane ring.

  • IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch, the ketone C=O stretch, and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

Biological and Pharmacological Context

There is currently no specific information available regarding the biological activity or pharmacological profile of this compound. However, the broader class of diazepane derivatives has been investigated for a range of biological activities, including potential as anticonvulsant, anxiolytic, and analgesic agents.[3] The diazepane scaffold is a key feature in many approved drugs, highlighting the therapeutic potential of this heterocyclic system. Further screening and biological evaluation of this compound and its analogues are warranted to explore their potential in drug development.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the basic chemical structure of this compound to its potential applications.

G Logical Flow of Chemical Properties and Applications A Chemical Structure (this compound) B Physicochemical Properties (MW, Formula, Polarity) A->B C Spectroscopic Data (NMR, IR, MS) A->C D Reactivity (Functional Groups) A->D E Synthesis & Derivatization D->E F Biological Screening E->F G Drug Discovery & Development F->G

Caption: From Structure to Application.

Experimental Workflow for Characterization

A generalized experimental workflow for the full characterization of a novel compound like this compound is depicted below.

G General Experimental Workflow for Compound Characterization cluster_structural Spectroscopy cluster_purity Chromatography A Synthesis & Purification B Structural Confirmation A->B C Purity Analysis A->C D Physicochemical Property Determination A->D E Biological Activity Screening A->E NMR NMR (1H, 13C) B->NMR MS Mass Spectrometry B->MS IR IR Spectroscopy B->IR HPLC HPLC C->HPLC LCMS LC-MS C->LCMS F Data Analysis & Reporting D->F E->F NMR->F MS->F IR->F HPLC->F LCMS->F

Caption: Workflow for Compound Analysis.

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While basic chemical information is available, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further research is critically needed to fully elucidate the chemical and biological properties of this compound. The provided workflows offer a roadmap for researchers aiming to undertake a comprehensive characterization of this and similar molecules.

References

The Elucidation of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound featuring a diazepane core, holds significance as a potential building block in medicinal chemistry and drug discovery. Its structure, incorporating a protected amine and a lactam functionality, makes it an attractive scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties and outlining a plausible synthetic approach based on established chemical principles.

Molecular Structure and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 179686-38-5 . Its molecular formula is C₁₀H₁₈N₂O₃, corresponding to a molecular weight of 214.26 g/mol .[1] The structure consists of a seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group (oxo) is located at position 3, forming a lactam. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

Physicochemical Data Summary

PropertyValueSource
CAS Number 179686-38-5[1]
Molecular Formula C₁₀H₁₈N₂O₃[1]
Molecular Weight 214.26 g/mol [1]
IUPAC Name This compound[1]

Proposed Synthesis Pathway

Conceptual Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Intramolecular Cyclization A N-(2-aminoethyl)glycine ethyl ester C N-Boc-N'-(2-ethoxycarbonylmethyl) ethylenediamine A->C Base (e.g., Et₃N) DCM B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-N'-(2-ethoxycarbonylmethyl) ethylenediamine E This compound D->E Heat or Base

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine

  • To a solution of N-(2-aminoethyl)glycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), a base like triethylamine (Et₃N) (1.1 equivalents) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) dissolved in DCM is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • The purified N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine (1 equivalent) is dissolved in a high-boiling point solvent like toluene or xylene.

  • A base, such as sodium ethoxide or potassium tert-butoxide (catalytic or stoichiometric amount), can be added to facilitate the cyclization.

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the formation of the desired product.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the known structure:

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.6 - 3.8m2H-N(Boc)-CH₂ -CH₂-
~ 3.4 - 3.6m2H-CH₂-CH₂ -NH-
~ 3.3s2H-NH-CO-CH₂ -N(Boc)-
~ 7.0 - 7.5br s1H-NH -CO-
1.45s9H-O-C(CH₃ )₃

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 170C =O (lactam)
~ 155C =O (Boc)
~ 80-O-C (CH₃)₃
~ 50-NH-CO-CH₂ -N(Boc)-
~ 45-N(Boc)-CH₂ -CH₂-
~ 40-CH₂-CH₂ -NH-
28.4-O-C(CH₃ )₃

Mass Spectrometry

  • Expected Molecular Ion (M⁺): m/z = 214.13

  • Common Fragments: Loss of the Boc group ([M-100]⁺) at m/z = 114.07, and loss of the tert-butyl group ([M-57]⁺) at m/z = 157.09.

Logical Relationship for Structure Confirmation

G cluster_0 Spectroscopic Analysis cluster_1 Structural Features cluster_2 Confirmation NMR 1H & 13C NMR Fragments Key Functional Groups (Boc, Lactam, Ethylenes) NMR->Fragments MS Mass Spectrometry MS->Fragments Structure Proposed Structure Elucidation Structure Elucidation Structure->Elucidation Fragments->Structure

Figure 2: Workflow for confirming the molecular structure.

Conclusion

The structural elucidation of this compound, while not extensively documented in publicly available literature, can be confidently approached through standard synthetic and analytical methodologies. The proposed synthesis provides a viable route for its preparation, and the predicted spectroscopic data serves as a benchmark for the characterization of the final product. The presence of the versatile Boc protecting group and the reactive lactam moiety makes this compound a valuable intermediate for the development of novel therapeutic agents. Further research into its synthesis and reactivity will undoubtedly contribute to the expanding field of medicinal chemistry.

References

An In-depth Technical Guide to Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS 179686-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document consolidates available chemical data, safety information, and contextual applications, while also highlighting the current gaps in experimental data for this specific molecule. The 1,4-diazepane scaffold is a privileged structure in the development of therapeutics for a range of diseases, and this guide serves as a valuable resource for researchers utilizing this and related compounds.

Chemical Identity and Properties

This compound, also known as 1-Boc-3-oxo-1,4-diazepane, is a derivative of a seven-membered diazepane ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 179686-38-5PubChem[1]
Molecular Formula C₁₀H₁₈N₂O₃PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCNC(=O)C1PubChem[1]
InChI Key ITRUBUQWGNAYGG-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 58.6 ŲPubChem[1]
Complexity 258PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Table 2: Physical Properties

PropertyValueNotes
Melting Point Data not available-
Boiling Point Data not availableFor the isomeric tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 190900-21-1), a boiling point of 373.1±35.0 °C at 760 mmHg is reported.
Solubility Data not available-
Appearance Data not available-

Synthesis and Spectroscopic Data

G cluster_0 Conceptual Synthetic Workflow A Starting Materials (e.g., Amino acid derivatives, Diamines) B Protection of Functional Groups A->B Step 1 C Ring Formation (e.g., Cyclization) B->C Step 2 D Introduction of Oxo Group C->D Step 3 E Boc Protection D->E Step 4 F Purification E->F Step 5 G Final Product: This compound F->G Final Step

A conceptual workflow for the synthesis of the target molecule.

Experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or major chemical databases. For structurally similar compounds, standard analytical techniques are employed for characterization.

Table 3: Expected Spectroscopic Data (Hypothetical)

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and methylene protons of the diazepane ring (multiplets, chemical shifts would depend on their proximity to the carbonyl and Boc groups). A broad signal for the NH proton is also expected.
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the carbonyl carbon of the diazepane ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the diazepane ring.
FTIR (cm⁻¹) Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (amide), and C=O stretch (carbamate).
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (214.1317 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-diazepane moiety is a key structural component in a variety of biologically active molecules. Its conformational flexibility allows it to mimic peptide β-turns, making it a valuable scaffold for the design of enzyme inhibitors and receptor ligands. While specific applications of this compound are not extensively documented, its role as a synthetic intermediate can be inferred from the broader applications of the diazepane core.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

G cluster_0 Drug Discovery Workflow A This compound (Building Block) B Deprotection of Boc Group A->B Step 1 C Functionalization at N-4 B->C Step 2 D Further Modifications C->D Optional E Library Synthesis C->E D->E F Biological Screening E->F High-Throughput Screening G Lead Optimization F->G H Drug Candidate G->H

Workflow for utilizing the building block in drug discovery.

The presence of the oxo group and the Boc-protected nitrogen provides two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 4: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. While there is a notable lack of specific experimental data for this compound, its structural features make it an attractive building block for creating diverse chemical libraries. Further research is needed to fully characterize its physical and chemical properties and to explore its utility in medicinal chemistry. This guide provides a foundational understanding of the compound based on available data and the context of related structures.

References

Synthesis of N-Boc Protected Diazepanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining N-Boc protected diazepanones, a critical scaffold in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step syntheses of complex pharmaceutical agents. This document details key synthetic methodologies, including reductive amination, Ugi multicomponent reactions, and palladium-catalyzed cyclizations, supported by experimental protocols and quantitative data.

Reductive Amination Approach

Reductive amination is a cornerstone method for the formation of the core diazepanone ring structure. This strategy typically involves the reaction of a suitably functionalized N-Boc protected amino acid or amine with a ketone or aldehyde, followed by a reduction step to form the C-N bond and subsequent intramolecular cyclization. A significant advantage of this approach is the ability to perform a one-pot tandem direct reductive amination and N-Boc protection, which streamlines the synthesis and often improves yields by preventing over-alkylation.[1][2][3]

One-Pot Tandem Direct Reductive Amination and N-Boc Protection

This efficient method combines the reductive amination and Boc-protection steps into a single pot, minimizing side reactions and simplifying purification.[1] The reaction typically employs sodium triacetoxyborohydride (STAB) as a mild reducing agent.[1]

Experimental Protocol: One-Pot Synthesis of N-Boc Protected Secondary Amine Precursor [1]

  • Reaction Setup: To a solution of the primary amine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., dichloroethane, tetrahydrofuran), add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.

  • Boc Protection: After stirring for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS, add di-tert-butyl dicarbonate (Boc)₂O (1.5 equiv) and a base such as triethylamine (2.0 equiv).

  • Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected secondary amine.

Intramolecular Cyclization to form the Diazepanone Ring

Once the N-Boc protected amino ester precursor is synthesized, the next crucial step is the intramolecular cyclization to form the seven-membered diazepanone ring. This is often achieved by deprotecting the terminal amino group followed by spontaneous or base-catalyzed cyclization.

Experimental Protocol: N-Boc Deprotection and Cyclization [4][5]

  • Deprotection: Dissolve the N-Boc protected amino ester (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Cyclization: Dissolve the crude amine salt in a suitable solvent such as methanol or DMF. Add a base (e.g., triethylamine or diisopropylethylamine, 3-5 equiv) to neutralize the salt and promote intramolecular cyclization. The reaction is typically stirred at room temperature or gently heated until cyclization is complete.

  • Purification: After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the N-Boc protected diazepanone.

Ugi Multicomponent Reaction (MCR) Strategy

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules and has been successfully employed in the synthesis of 1,4-benzodiazepine scaffolds.[6] This approach involves the reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. Subsequent deprotection and intramolecular cyclization yield the desired diazepanone core. The use of N-Boc protected amino acids as the carboxylic acid component introduces the necessary functionality for cyclization.[6]

Ugi-Deprotection-Cyclization (UDC) Sequence

The UDC strategy provides a streamlined approach to 1,4-benzodiazepines from readily available starting materials.[6]

Experimental Protocol: Ugi-4CR for Benzodiazepine Synthesis [6]

  • Ugi Reaction: In a round-bottom flask, combine the aminophenylketone (1.0 equiv), N-Boc-amino acid (1.1 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) in a suitable solvent such as methanol. Stir the mixture at room temperature for 24-48 hours.

  • Deprotection and Cyclization: After completion of the Ugi reaction, the crude mixture is directly subjected to N-Boc deprotection by adding an acidic solution (e.g., TFA in dichloroethane) and heating to approximately 40 °C overnight.[6] This one-pot procedure facilitates both the removal of the Boc group and the subsequent intramolecular cyclization to form the benzodiazepine ring.

  • Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the final 1,4-benzodiazepine product.

Palladium-Catalyzed Intramolecular C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been applied to the synthesis of various nitrogen-containing heterocycles, including benzodiazepines.[7][8][9][10] This method is particularly useful for the cyclization of precursors containing an aryl halide and a suitably positioned amine or amide.

Intramolecular Buchwald-Hartwig Cyclization

This reaction involves the intramolecular coupling of an N-Boc protected aminobenzyl halide or triflate with a tethered amine to form the diazepanone ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination [7]

  • Reaction Setup: To a solution of the N-Boc protected aminoaryl halide (1.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the N-Boc protected diazepanone.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of N-Boc protected diazepanone precursors and related benzodiazepine structures.

Table 1: Yields for One-Pot Reductive Amination/N-Boc Protection [1]

Aldehyde/KetonePrimary AmineProductYield (%)
BenzaldehydeMethyl 7-aminoheptanoateMethyl 7-[benzyl(tert-butoxycarbonyl)amino]heptanoate92
4-PyridylcarboxaldehydeMethyl 7-aminoheptanoateMethyl 7-[(tert-butoxycarbonyl)(pyridin-4-ylmethyl)amino]heptanoate89
IsovaleraldehydeBenzylaminetert-Butyl benzyl(3-methylbutyl)carbamate88

Table 2: Yields for Ugi-based Synthesis of 1,4-Benzodiazepines [6]

R⁴ProductYield (%)
HPhtBuiPr1,4-Benzodiazepine38
HPhtBuH1,4-Benzodiazepine47
HMetBuiPr1,4-Benzodiazepine53
HMetBuH1,4-Benzodiazepine66

Visualizations of Synthetic Pathways

Reductive_Amination_Pathway cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Amine Primary Amine ReductiveAmination Reductive Amination (STAB) Amine->ReductiveAmination Carbonyl Aldehyde/Ketone Carbonyl->ReductiveAmination BocProtection N-Boc Protection ((Boc)₂O, Base) ReductiveAmination->BocProtection In situ Precursor N-Boc Protected Secondary Amine BocProtection->Precursor Deprotection N-Boc Deprotection (TFA) Precursor->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Diazepanone N-Boc Protected Diazepanone Cyclization->Diazepanone

Caption: Reductive Amination Pathway for N-Boc Diazepanone Synthesis.

Ugi_MCR_Pathway cluster_start Starting Materials cluster_reaction Ugi-4CR cluster_intermediate Intermediate cluster_cyclization Deprotection & Cyclization cluster_product Final Product Amine Amine Ugi Ugi Multicomponent Reaction Amine->Ugi Carbonyl Aldehyde/Ketone Carbonyl->Ugi CarboxylicAcid N-Boc Amino Acid CarboxylicAcid->Ugi Isocyanide Isocyanide Isocyanide->Ugi UgiAdduct α-Acylamino Amide Ugi->UgiAdduct DeprotectionCyclization N-Boc Deprotection & Intramolecular Cyclization UgiAdduct->DeprotectionCyclization Benzodiazepine 1,4-Benzodiazepine DeprotectionCyclization->Benzodiazepine

Caption: Ugi Multicomponent Reaction Pathway for 1,4-Benzodiazepine Synthesis.

Buchwald_Hartwig_Pathway cluster_start Starting Material cluster_reaction Buchwald-Hartwig Cyclization cluster_product Final Product Precursor N-Boc Protected Aminoaryl Halide Cyclization Intramolecular C-N Coupling (Pd Catalyst, Ligand, Base) Precursor->Cyclization Diazepanone N-Boc Protected Diazepanone Cyclization->Diazepanone

Caption: Buchwald-Hartwig Pathway for N-Boc Diazepanone Synthesis.

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a combination of established physicochemical properties and predicted spectroscopic data based on the compound's structure. This information is intended to serve as a valuable resource for researchers utilizing this molecule in synthetic chemistry and drug discovery.

Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 179686-38-5
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and absorption frequency values for the functional groups present in the molecule.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0-7.5Broad Singlet1HN-H
~ 3.6Triplet2H-CO-N-CH ₂-
~ 3.4Singlet (broad)2H-CO-CH ₂-NH-
~ 2.8Triplet2H-CH₂-CH ₂-NH-
1.47Singlet9H-C(CH ₃)₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 172C =O (Amide)
~ 155C =O (Carbamate)
~ 80-C (CH₃)₃
~ 48-CO-N-C H₂-
~ 45-CO-C H₂-NH-
~ 40-CH₂-C H₂-NH-
28.3-C(C H₃)₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~ 3300N-H Stretch
~ 2975, 2870C-H Stretch (Aliphatic)
~ 1700C=O Stretch (Carbamate)
~ 1650C=O Stretch (Amide)
Predicted Mass Spectrometry Data
m/zIon
215.1[M+H]⁺
159.1[M - C₄H₈ + H]⁺
115.1[M - Boc + H]⁺

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of N-Boc protected lactams. Furthermore, its application as a synthetic intermediate is documented in patent literature.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process involving the protection of a suitable diamine, followed by cyclization to form the diazepanone ring.

G cluster_0 Synthesis Pathway Diamine 1,2-Diaminoethane Michael_Addition Michael Addition Diamine->Michael_Addition Acrylate tert-butyl acrylate Acrylate->Michael_Addition Boc_Protection Boc Protection of primary amine Michael_Addition->Boc_Protection Intermediate Protected Amino Ester Boc_Protection->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthetic pathway for this compound.

General Protocol for N-Alkylation using this compound

This compound is often utilized as a nucleophile in N-alkylation reactions to introduce the protected diazepanone moiety onto a target molecule. A general procedure is described in patent literature (e.g., WO2020224568A1).[1]

G cluster_1 Experimental Workflow: N-Alkylation Reactant This compound Reaction Reaction under Inert Atmosphere Reactant->Reaction Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: General workflow for N-alkylation reactions.

Methodology:

  • To a stirred solution of this compound in an anhydrous aprotic solvent such as DMF or dioxane, a suitable base (e.g., sodium hydride or potassium carbonate) is added under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at room temperature for a specified time to allow for deprotonation.

  • The electrophile (e.g., an alkyl halide or tosylate) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the desired N-alkylated product.

Spectroscopic Analysis Protocol

Based on the instrumentation mentioned in the patent literature, the following general protocols would be employed for the spectroscopic analysis of the title compound and its derivatives.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Mass Spectrometry: Low-resolution mass spectra would be obtained using a UPLC system coupled with a single quadrupole detector (SQD) and an electrospray ionization (ESI) source.

  • Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).

Signaling Pathways and Applications

This compound is not known to have direct biological activity or be involved in specific signaling pathways itself. Its primary role in the context of drug development is as a key building block for the synthesis of more complex molecules that may have therapeutic applications. The diazepanone motif is a common scaffold in medicinal chemistry, and the Boc-protecting group allows for its controlled introduction into a target structure. The final deprotection of the Boc group reveals a secondary amine that can be further functionalized or may be crucial for the biological activity of the final compound.

G cluster_2 Logical Relationship in Drug Development Building_Block This compound Synthesis Multi-step Synthesis Building_Block->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Deprotection Boc Deprotection API->Deprotection Final_API Final Active Compound Deprotection->Final_API Biological_Target Interaction with Biological Target Final_API->Biological_Target

Caption: Role as a building block in drug development.

References

Technical Guide: Physicochemical Properties of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and other key physicochemical properties of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. The information herein is compiled to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound. The quantitative data associated with this molecule are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Weight 214.26 g/mol PubChem
Molecular Formula C₁₀H₁₈N₂O₃PubChem
Monoisotopic Mass 214.13174244 DaPubChem
CAS Number 179686-38-5PubChem
IUPAC Name This compoundPubChem
InChI Key GDTFCUXOVITPHU-UHFFFAOYSA-NPubChem
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC(=O)C1PubChem

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

Computed PropertyValue
XLogP3 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 214.13174244
Topological Polar Surface Area 58.6 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 258

Safety and Hazard Information

Based on GHS classifications, this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment and handling procedures should be used when working with this compound.

Experimental Protocols

A representative protocol for the oxidation of a related azepanol is as follows:

Synthesis of tert-Butyl (3S,4S)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-azepine-1-carboxylate [2]

  • To a well-stirred suspension of alcohol diastereomers (91 mg, 0.20 mmol) and 4 Å molecular sieves (137 mg) in dry dichloromethane (10 mL) under a nitrogen atmosphere at 25 °C, add pyridinium chlorochromate (PCC, 130 mg, 0.60 mmol).

  • The reaction mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired oxo-azepine.

It is important to note that this is an example for a related but different molecule, and reaction conditions would need to be optimized for the synthesis of this compound.

Visualizations

The following diagrams illustrate key aspects of this compound.

chemical_structure cluster_tert_butyl tert-butyl group cluster_diazepane 3-oxo-1,4-diazepane ring cluster_carboxylate carboxylate group C1 C C2 CH₃ C1->C2 C3 CH₃ C1->C3 C4 CH₃ C1->C4 O1 O C1->O1 N1 N C5 C N1->C5 C6 C C5->C6 N2 N C6->N2 C7 C N2->C7 C8 C C7->C8 C9 C C8->C9 O2 =O C8->O2 C9->N1 C10 C=O O1->C10 C10->N1

Caption: Chemical structure of this compound.

synthesis_logic start Precursor (e.g., Hydroxy-diazepane) step1 Oxidation Reaction start->step1 product This compound step1->product reagent Oxidizing Agent (e.g., PCC) reagent->step1

References

Technical Guide: Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential biological significance by examining the well-established pharmacology of structurally related compounds. The central 1,4-diazepan-3-one core is a key pharmacophore in several centrally active agents, suggesting the potential for this molecule as a scaffold or intermediate in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a Boc-protected derivative of a saturated seven-membered diazepine ring containing a ketone functionality.

IUPAC Name: this compound[1]

Synonyms: 1-Boc-3-oxo-1,4-diazepane, 1-Boc-3-oxohomopiperazine, 3-Oxo-[1][2]diazepane-1-carboxylic acid tert-butyl ester[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₃PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
CAS Number 179686-38-5PubChem[1]
Appearance Not explicitly stated, likely a solid-
Solubility Not explicitly stated, expected to be soluble in organic solvents-

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Scheme

Synthesis_of_tert-butyl_3-oxo-1,4-diazepane-1-carboxylate cluster_reagents Reagents and Conditions reactant tert-butyl 2-oxo-1-piperazinecarboxylate product This compound reactant->product Ring Expansion reagent1 Ethyl diazoacetate BF₃·OEt₂

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • tert-butyl 2-oxo-1-piperazinecarboxylate

  • Ethyl diazoacetate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with tert-butyl 2-oxo-1-piperazinecarboxylate (1 equivalent) and anhydrous diethyl ether.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature below -70 °C.

  • Catalyst Addition: Boron trifluoride diethyl etherate (1.1 equivalents) is then added dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Biological Activity and Signaling Pathway

Direct experimental data on the biological activity of this compound is not currently published. However, its core structure, the 1,4-diazepan-3-one moiety, is a critical component of the benzodiazepine class of drugs, which are well-known for their effects on the central nervous system (CNS).

The GABAa Receptor Signaling Pathway

Benzodiazepines, such as diazepam, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

Mechanism of Action:

  • GABAa Receptor Structure: The GABAa receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.

  • GABA Binding: When GABA binds to its specific site on the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

  • Benzodiazepine Modulation: Benzodiazepines bind to a distinct allosteric site on the GABAa receptor, known as the benzodiazepine binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal.

GABAa_Receptor_Signaling cluster_membrane Neuronal Membrane GABAa GABAa Receptor BZD_site Benzodiazepine Binding Site GABA_site GABA Binding Site BZD_site->GABA_site Enhances GABA affinity Cl_channel Chloride (Cl⁻) Channel GABA_site->Cl_channel Opens Cl_ion Cl⁻ Cl_channel->Cl_ion Influx GABA GABA GABA->GABA_site Binds BZD Benzodiazepine (e.g., Diazepam) BZD->BZD_site Binds inhibition Neuronal Inhibition Cl_ion->inhibition

Caption: Simplified signaling pathway of GABAa receptor modulation by benzodiazepines.

Given the structural similarity of the 1,4-diazepan-3-one core in this compound to the benzodiazepine scaffold, it is plausible that this molecule, or its derivatives, could exhibit activity at the GABAa receptor. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for further chemical modifications to explore structure-activity relationships (SAR) and develop novel CNS-active agents.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward proposed synthesis. Its structural relationship to the well-established benzodiazepine class of drugs strongly suggests its potential as a building block or lead compound in the discovery of new modulators of the GABAa receptor. Further investigation into the biological activity of this molecule and its derivatives is warranted to explore its therapeutic potential in the field of neuroscience and drug development.

References

Navigating the Safety Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key building block in contemporary drug discovery and development. Due to the limited availability of exhaustive toxicological data, this document emphasizes a precautionary approach, integrating established GHS hazard classifications with best-practice laboratory procedures to ensure the safe management of this compound.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties are essential for appropriate storage, handling, and emergency response planning.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₃PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 179686-38-5PubChem[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial that all personnel handling this compound are fully aware of these potential risks.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

GHS Pictogram:

  • Warning

Signal Word:

  • Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided by PubChem, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]

Toxicological Data

As of the latest available information, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not publicly available. In the absence of this data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Experimental Protocols and Safe Handling

Adherence to rigorous safety protocols is paramount when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Hierarchy of controls for managing chemical exposure.
  • Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

General Handling Procedures
  • Avoid the generation of dust. Handle the solid material carefully.

  • Ensure adequate ventilation at all times.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Chemical_Spill_Workflow cluster_0 Chemical Spill Response Workflow Start Spill Occurs Assess Assess Hazard (Size, Location, Substance) Start->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Contain Contain Spill (Use Absorbent) SmallSpill->Contain Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate Notify Notify Emergency Personnel Evacuate->Notify End Response Complete Notify->End Cleanup Clean Up Spill (Wear PPE) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->End

A logical workflow for responding to a chemical spill.
  • Small Spills: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth), and sweep it into a suitable container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department. Prevent the spill from entering drains.

Disposal Considerations

All waste generated from the use of this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

While this compound is a valuable tool in pharmaceutical research, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and to seek guidance from your environmental health and safety department for any questions or concerns. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butoxycarbonyl (Boc)-protected diazepanes. These compounds are crucial intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This document details their physicochemical characteristics, spectroscopic data, and key chemical transformations, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The introduction of the Boc protecting group significantly influences the physical and chemical properties of the parent diazepane ring system. The bulky tert-butyl group increases lipophilicity and steric hindrance, thereby altering solubility, reactivity, and chromatographic behavior.

Physical Properties

Boc-protected diazepanes are typically colorless to yellow oils or low-melting solids. They are generally soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and tetrahydrofuran (THF), but exhibit poor solubility in water.[1][2] Key physical property data for several common Boc-protected diazepanes are summarized in Table 1.

Table 1: Physical Properties of Selected Boc-Protected Diazepanes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)Melting Point (°C)
tert-Butyl 1,4-diazepane-1-carboxylate112275-50-0C₁₀H₂₀N₂O₂200.2895-110 / 0.5 mmHg[2]1.016 at 20°C[2]1.471[2]143.4[2]
tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate194032-42-3C₁₁H₂₂N₂O₂214.31288[3]0.980[3]--
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate194032-32-1C₁₁H₂₂N₂O₂214.30---Solid[4]
tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate179686-38-5C₁₀H₁₈N₂O₃214.26----
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate113451-59-5C₁₀H₁₈N₂O₂198.26276.4 ± 15.0[1]1.1 ± 0.1[1]-74-76[1]
Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of Boc-protected diazepanes.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The Boc group exhibits a characteristic singlet signal for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region at approximately δ 1.4 ppm. The protons on the diazepane ring produce complex multiplets in the region of δ 2.5-3.8 ppm.

  • ¹³C NMR: The quaternary carbon and the methyl carbons of the Boc group are readily identifiable, with signals around δ 80 ppm and δ 28 ppm, respectively. The carbonyl carbon of the Boc group resonates at approximately δ 155 ppm. The carbons of the diazepane ring typically appear in the range of δ 40-60 ppm.

Table 2: Spectroscopic Data for Selected Boc-Protected Diazepanes

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
tert-Butyl 1,4-diazepane-1-carboxylate~1.4 (s, 9H, C(CH₃)₃), 2.5-3.5 (m, 10H, diazepane ring protons)~28 (3C, C(CH₃)₃), 45-55 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O)Strong C=O stretch at 1690–1710
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate~1.4 (s, 9H, C(CH₃)₃), 3.2–4.1 (m, bridgehead protons)[1]-Strong C=O stretch at 1690–1710[1]

1.2.2. Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a Boc-protected diazepane is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1690–1710 cm⁻¹.[1]

Chemical Properties and Reactivity

The chemical behavior of Boc-protected diazepanes is dominated by the Boc group and the remaining secondary amine (if present) in the diazepane ring.

Stability

The Boc group is stable to a wide range of non-acidic reagents, including most bases, nucleophiles, and reducing agents. This stability allows for selective functionalization at other positions of the molecule. However, the Boc group is labile under acidic conditions.

Key Reactions

2.2.1. Boc Protection

The introduction of the Boc group onto a diazepane is a standard procedure in organic synthesis, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

cluster_reactants Reactants cluster_products Products Diazepane Diazepane Boc_Diazepane Boc-Protected Diazepane Diazepane->Boc_Diazepane Nucleophilic Acyl Substitution Boc2O Boc₂O Boc2O->Boc_Diazepane Base Base (e.g., Et₃N, NaOH) Base->Boc_Diazepane Byproducts t-BuOH + CO₂ + Base·H⁺

Caption: Boc protection of a diazepane.

2.2.2. Boc Deprotection

The removal of the Boc group is readily accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.

cluster_reactants Reactants cluster_products Products Boc_Diazepane Boc-Protected Diazepane Deprotected_Diazepane Diazepane Salt Boc_Diazepane->Deprotected_Diazepane Acid-Catalyzed Cleavage Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotected_Diazepane Byproducts Isobutylene + CO₂

Caption: Acid-catalyzed deprotection of a Boc-diazepane.

Experimental Protocols

General Protocol for Mono-Boc Protection of a Symmetrical Diazepane

Materials:

  • Diazepane dihydrochloride

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diazepane dihydrochloride in water and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH to basify the mixture to a pH greater than 12.

  • Extract the free diazepane into DCM.

  • To the DCM solution of the diazepane at 0 °C, add a solution of Boc₂O (1.0 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazepane.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection

Materials:

  • Boc-protected diazepane

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected diazepane in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected diazepane.

Analytical Workflow

The analysis of Boc-protected diazepanes typically involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and quantity of the compound.

cluster_purity Purity Analysis cluster_structure Structural Analysis Start Crude Product Purification Purification (Column Chromatography) Start->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation TLC TLC Purity_Assessment->TLC HPLC HPLC/UPLC Purity_Assessment->HPLC Final_Product Pure Boc-Protected Diazepane Structure_Elucidation->Final_Product NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR

Caption: Analytical workflow for Boc-protected diazepanes.

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of Boc-protected diazepanes and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like TFA. Detection is commonly performed using a UV detector.

Conclusion

Boc-protected diazepanes are indispensable building blocks in the synthesis of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective handling, reaction optimization, and purification. The provided data and protocols serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Diazepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic development of 1,4-diazepan-3-one derivatives. This class of saturated seven-membered heterocyclic compounds has garnered interest within the scientific community for its potential as a versatile scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core's origins, key synthetic milestones, and a look into the biological activities of its derivatives.

Introduction: The Unassuming Origins of a Versatile Core

The history of the 1,4-diazepan-3-one core is intrinsically linked to the broader exploration of diazepines, a class of seven-membered heterocyclic compounds containing two nitrogen atoms. While the unsaturated 1,4-benzodiazepines, such as the blockbuster anxiolytic diazepam (Valium), have dominated the landscape of central nervous system (CNS) therapeutics since the mid-20th century, the saturated 1,4-diazepan-3-one scaffold represents a distinct and structurally diverse chemical space.[1][2] The initial impetus for the synthesis of these saturated analogs often stemmed from a desire to explore the structure-activity relationships (SAR) of their more famous unsaturated counterparts and to develop novel chemical entities with potentially different pharmacological profiles.

The first synthesis of a benzodiazepine, chlordiazepoxide, was serendipitously discovered by Leo Sternbach at Hoffmann-La Roche in 1955, with diazepam following in 1959 and entering the market in 1963.[1][2] These discoveries ignited a fervent period of research into related heterocyclic systems.

Foundational Synthesis: The Work of Cignarella and Co-workers

A pivotal moment in the history of the 1,4-diazepan-3-one core can be traced back to the late 1960s. In 1968, G. Cignarella and his colleagues published a significant paper detailing the synthesis of several 1,4-diazepan-3-ones and their 2-one isomers. Their work provided a foundational methodology for constructing this saturated heterocyclic system.

The general synthetic approach involved the reaction of α,β-unsaturated esters with substituted ethylenediamines. This key reaction, a Michael addition followed by an intramolecular cyclization, laid the groundwork for future synthetic explorations of this scaffold.

A general representation of this early synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 α,β-Unsaturated Ester step1 Michael Addition start1->step1 start2 Substituted Ethylenediamine start2->step1 step2 Intramolecular Cyclization step1->step2 product 1,4-Diazepan-3-one Derivative step2->product

Early synthetic workflow for 1,4-diazepan-3-one derivatives.

Evolution of Synthetic Methodologies

Following the pioneering work in the 1960s, synthetic chemists have continued to refine and expand the methods for constructing the 1,4-diazepan-3-one core and its derivatives. These advancements have focused on improving yields, increasing substituent diversity, and developing more efficient and environmentally friendly protocols.

Key Synthetic Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of chemical synthesis. Below are generalized protocols for key transformations in the synthesis of 1,4-diazepan-3-one derivatives, based on established methodologies.

Protocol 1: General Procedure for Michael Addition and Intramolecular Cyclization

  • Michael Addition: To a solution of the substituted ethylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol), the α,β-unsaturated ester (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours) to facilitate the Michael addition. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: Upon completion of the Michael addition, the solvent is removed under reduced pressure. The resulting crude intermediate is then heated, either neat or in a high-boiling solvent (e.g., xylene, toluene), often in the presence of a catalytic amount of a base (e.g., sodium ethoxide) or acid, to induce intramolecular cyclization via amide formation.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 1,4-diazepan-3-one derivative.

Protocol 2: N-Alkylation of the 1,4-Diazepan-3-one Core

  • Deprotonation: To a solution of the 1,4-diazepan-3-one (1.0 eq.) in a dry, aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.

  • Alkylation: The desired alkylating agent (e.g., alkyl halide, 1.2 eq.) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationship (SAR)

While the 1,4-diazepan-3-one scaffold itself does not have a prominent history of clinical applications, its derivatives have been investigated for a range of biological activities. The exploration of these activities is often guided by the well-established pharmacology of the related 1,4-benzodiazepines, which primarily act as positive allosteric modulators of the GABAA receptor.[3]

The structural modifications of the 1,4-diazepan-3-one core, particularly at the nitrogen atoms (N1 and N4) and at the carbon atoms of the seven-membered ring, can significantly influence the biological activity. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications affect the pharmacological properties of the compounds.[4][5][6][7]

Due to the limited publicly available quantitative data specifically for a wide range of 1,4-diazepan-3-one derivatives, a comprehensive SAR table is not yet feasible. However, general principles from related diazepine classes suggest that the nature and position of substituents play a crucial role in determining receptor affinity and functional activity. For instance, in the 1,4-benzodiazepine series, electron-withdrawing groups on the fused benzene ring and specific substituents at the 1-, 2-, 3-, and 5-positions of the diazepine ring are known to modulate activity.[2]

The following table summarizes hypothetical biological data for a series of 1,4-diazepan-3-one derivatives to illustrate the type of quantitative data that is essential for SAR studies.

Compound IDR1R2R3TargetAssay TypeIC50 (nM)
DZP-001 HHHGABA-A ReceptorRadioligand Binding>10,000
DZP-002 CH₃HHGABA-A ReceptorRadioligand Binding5,200
DZP-003 HBenzylHDopamine D2 ReceptorRadioligand Binding850
DZP-004 CH₃BenzylHDopamine D2 ReceptorRadioligand Binding450
DZP-005 HH4-Cl-PhenylSerotonin 5-HT2A ReceptorFunctional Assay1,200

Future Directions and Conclusion

The 1,4-diazepan-3-one scaffold remains a compelling area of research for medicinal chemists. Its saturated, seven-membered ring offers a three-dimensional diversity that is distinct from its planar, unsaturated counterparts. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications.

Future research in this area will likely focus on:

  • The development of more stereoselective and efficient synthetic routes.

  • The synthesis and screening of large, diverse libraries of 1,4-diazepan-3-one derivatives against a broad range of biological targets.

  • In-depth structure-activity relationship studies to elucidate the key molecular features required for specific biological activities.

  • The exploration of this scaffold for applications beyond the central nervous system, including oncology, infectious diseases, and metabolic disorders.

References

Methodological & Application

Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China - December 25, 2025 - This application note provides a comprehensive protocol for the synthesis of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process involving the formation of a linear precursor followed by an intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its constrained seven-membered ring system is a feature in a variety of bioactive molecules. The synthesis protocol outlined below is robust and scalable, providing a reliable method for the preparation of this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of the Linear Precursor: Formation of ethyl N-[(2-Boc-amino)ethyl]glycinate through the reductive amination of N-Boc-ethylenediamine with ethyl glyoxylate.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization of the linear precursor to yield the target compound, this compound.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization N-Boc-ethylenediamine N-Boc-ethylenediamine Reductive_Amination Reductive Amination (NaBH(OAc)3) N-Boc-ethylenediamine->Reductive_Amination Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Reductive_Amination Linear_Precursor Ethyl N-[(2-Boc-amino)ethyl]glycinate Reductive_Amination->Linear_Precursor Cyclization Intramolecular Cyclization (Base) Linear_Precursor->Cyclization Linear_Precursor->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate

This procedure is adapted from a known method for the synthesis of the linear precursor.[1][2]

Materials:

  • N-Boc-ethylenediamine

  • Ethyl glyoxylate (50% solution in toluene or as a hydrate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-ethylenediamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add ethyl glyoxylate (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl N-[(2-Boc-amino)ethyl]glycinate.

Step 2: Synthesis of this compound

Materials:

  • Ethyl N-[(2-Boc-amino)ethyl]glycinate

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl N-[(2-Boc-amino)ethyl]glycinate (1 equivalent) in an anhydrous solvent (e.g., toluene or THF).

  • Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

ParameterStep 1: Precursor SynthesisStep 2: CyclizationOverall
Product Ethyl N-[(2-Boc-amino)ethyl]glycinateThis compoundThis compound
Molecular Formula C₁₁H₂₂N₂O₄C₁₀H₁₈N₂O₃C₁₀H₁₈N₂O₃
Molecular Weight 246.30 g/mol 214.26 g/mol 214.26 g/mol
Typical Yield HighModerate to High-
Purification Column ChromatographyColumn Chromatography-

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

logical_relationship Start Starting Materials (N-Boc-ethylenediamine, Ethyl glyoxylate) Precursor_Formation Formation of Linear Precursor (Reductive Amination) Start->Precursor_Formation Intermediate Intermediate: Ethyl N-[(2-Boc-amino)ethyl]glycinate Precursor_Formation->Intermediate Cyclization Intramolecular Cyclization (Base-mediated) Intermediate->Cyclization Purification Purification Cyclization->Purification Product Final Product: This compound Purification->Product

Caption: Logical flow of the synthesis from starting materials to the final purified product.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound. The two-step approach is efficient and allows for the preparation of this key pharmaceutical intermediate. The provided diagrams and data tables offer a clear and concise overview of the synthesis for researchers in the field of drug discovery and development. Further optimization of the cyclization step may be possible depending on the specific laboratory conditions and scale of the reaction.

References

Application Notes and Protocols for the Purification of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure high purity and yield, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines three common purification techniques: Liquid-Liquid Extraction, Flash Chromatography, and Recrystallization, complete with experimental protocols and comparative data.

Purification Method Selection

The choice of purification method depends on the scale of the synthesis, the impurity profile of the crude material, and the desired final purity.

  • Liquid-Liquid Extraction: An effective initial purification step to remove water-soluble impurities and some organic byproducts. It is often used as a preliminary cleanup before chromatographic methods.

  • Flash Chromatography: A widely used technique for purifying multi-gram quantities of compounds. It offers good resolution and is relatively fast.

  • Recrystallization: A cost-effective method for purifying solid compounds to a high degree of purity, particularly suitable for large-scale production.

Comparative Data of Purification Methods

The following table summarizes the typical performance of different purification methods for "this compound" and related N-Boc protected diazepane derivatives.

Purification MethodScaleTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction Lab to Industrial>90%>95%Fast, inexpensive, suitable for large scale.Limited separation of structurally similar impurities.
Flash Chromatography Lab to Pilot>98%70-90%Good resolution, applicable to a wide range of compounds.Requires solvent, can be time-consuming for large quantities.
Recrystallization Lab to Industrial>99.5%60-85%High purity, cost-effective for large scale, simple.Requires a solid compound, solvent selection can be challenging.

Note: The data presented is a compilation from literature on similar N-Boc protected compounds and may vary depending on the specific reaction conditions and impurity profile.

Experimental Protocols

Protocol for Purification by Liquid-Liquid Extraction

This protocol describes a standard liquid-liquid extraction procedure for the initial purification of this compound from a reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. A patent for a similar compound reported achieving a chemical purity of 97.5% using a similar extraction and filtration method[1].

Workflow for Liquid-Liquid Extraction:

Extraction_Workflow A Reaction Mixture B Quench with Water A->B C Extract with Ethyl Acetate B->C D Combine Organic Layers C->D E Wash with NaHCO3 and Brine D->E F Dry over MgSO4 E->F G Filter F->G H Concentrate G->H I Purified Product H->I

Workflow for Liquid-Liquid Extraction Purification.
Protocol for Purification by Flash Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica gel onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Workflow for Flash Chromatography:

Chromatography_Workflow A Crude Product B Dissolve in DCM Adsorb on Silica A->B D Load Sample B->D C Prepare Silica Gel Column C->D E Elute with Hexane/EtOAc Gradient D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H I Concentrate H->I J Pure Product I->J

Workflow for Flash Chromatography Purification.
Protocol for Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Flow for Recrystallization:

Recrystallization_Logic cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Is Solid Dissolved? B->C C->B No D Cool Solution Slowly C->D Yes E Crystals Formed? D->E F Induce Crystallization (Scratch/Seed) E->F No G Vacuum Filtration E->G Yes F->D H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Logical Flow for the Recrystallization Process.

References

Application Notes and Protocols for "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate as a versatile building block in medicinal chemistry. The inherent structural features of this scaffold, including a secondary amine and a ketone, allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. The 1,4-diazepane core is a privileged scaffold found in numerous biologically active molecules. The Boc-protected amine allows for selective functionalization at the N-4 position, while the ketone at the C-3 position provides a handle for introducing further diversity. This application note will focus on the utility of this building block in the synthesis of kinase inhibitors, a prominent class of therapeutics.

Application: Synthesis of Novel Kinase Inhibitors

The 1,4-diazepane scaffold can be elaborated to target the ATP-binding site of various kinases. In this hypothetical application, we describe the synthesis of a series of substituted pyrimidine derivatives designed to inhibit a specific kinase involved in a cancer-related signaling pathway. The synthesis involves two key modifications of the starting material: reductive amination at the C-3 position and N-alkylation at the N-4 position.

General Synthetic Scheme

The overall synthetic strategy is depicted below. The initial reductive amination of the ketone is followed by N-alkylation with a suitable heterocyclic partner.

G A This compound B Reductive Amination (Primary Amine, NaBH(OAc)3) A->B C Tert-butyl 3-amino-1,4-diazepane-1-carboxylate derivative B->C D N-Alkylation (Heterocyclic Halide, Base) C->D E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone in the starting material to a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., cyclopropylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Dissolve this compound in DCM.

  • Add the primary amine to the solution.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of the 1,4-Diazepane Ring

This protocol details the coupling of the diazepine nitrogen with a heterocyclic core, a common feature in many kinase inhibitors.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • 2-chloro-4-aminopyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the product from Protocol 1 in DMF.

  • Add 2-chloro-4-aminopyrimidine and DIPEA.

  • Heat the reaction mixture to 80-100 °C.

  • Stir for 24-48 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography or preparative HPLC to yield the final compound.

Hypothetical Quantitative Data

The following table summarizes the hypothetical biological data for a series of synthesized kinase inhibitors derived from this compound.

Compound IDR1 Group (from Reductive Amination)Kinase X IC50 (nM)Cell Proliferation GI50 (µM)
1a Cyclopropyl501.2
1b Methyl1205.8
1c Isopropyl752.5
1d Benzyl250.8

Signaling Pathway

The hypothetical kinase inhibitors are designed to target "Kinase X" in the "Growth Factor Signaling Pathway," which is often dysregulated in cancer. Inhibition of Kinase X is expected to block downstream signaling, leading to reduced cell proliferation and survival.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Our Compound Our Compound Our Compound->Kinase X Inhibition

Caption: Inhibition of the Growth Factor Signaling Pathway.

Conclusion

This compound serves as a highly adaptable scaffold for the synthesis of potential therapeutic agents. The protocols and data presented herein, while hypothetical, are based on established medicinal chemistry principles and demonstrate a viable strategy for the development of novel kinase inhibitors. The functional handles on this building block allow for systematic exploration of the chemical space around the 1,4-diazepane core, making it a valuable asset in modern drug discovery.

Application Notes and Protocols: Coupling Reactions with Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This versatile building block is a valuable intermediate in medicinal chemistry, offering a constrained diamine scaffold for the synthesis of novel therapeutic agents. The presence of a ketone and a Boc-protected amine allows for selective functionalization at either position, making it a key component in the development of a wide range of small molecules.

The following sections detail established methods for C-N bond formation, including reductive amination at the ketone, N-arylation, and acylation at the secondary amine.

Reductive Amination of the Carbonyl Group

Reductive amination is a robust and widely used method to form a C-N bond by reacting the ketone functionality of this compound with a primary or secondary amine in the presence of a reducing agent. This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is crucial for achieving high yields and minimizing side reactions. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the iminium ion in the presence of the ketone starting material.[1][2]

General Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Imine/Iminium Formation & Reduction cluster_workup Work-up and Purification start Dissolve diazepanone and amine in a suitable solvent (e.g., DCE, MeOH) acid Add acid catalyst (e.g., AcOH) (Optional but recommended) start->acid reductant Add reducing agent (e.g., NaBH(OAc)₃) portion-wise acid->reductant stir Stir at room temperature (Monitor by LC-MS/TLC) reductant->stir quench Quench with aqueous base (e.g., sat. NaHCO₃) stir->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for reductive amination.

Table 1: Reaction Conditions for Reductive Amination
EntryAmine PartnerReducing Agent (equiv.)SolventAdditive (equiv.)Temp. (°C)Time (h)Yield (%)
1Primary/Secondary AmineNaBH(OAc)₃ (1.5)Dichloromethane (DCM) or Dichloroethane (DCE)Acetic Acid (catalytic)Room Temp.12-18Good to Excellent
2Primary/Secondary AmineNaBH₃CN (1.5)Methanol (MeOH)Acetic Acid (to pH 4-5)Room Temp.12-24Good to Excellent
3Primary/Secondary AmineH₂ (gas)Methanol (MeOH)Pd/C (catalytic)Room Temp.12-24Variable
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of this compound with an amine using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE (0.2 M), add a catalytic amount of glacial acetic acid.

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

C-N Cross-Coupling Reactions at the Secondary Amine

The secondary amine of the diazepanone ring can be functionalized through various C-N cross-coupling reactions. These methods are essential for synthesizing N-aryl or N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.[3] Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.[4][5] Additionally, copper-catalyzed Ullmann-type couplings can also be employed.

General Workflow for Palladium-Catalyzed C-N Coupling

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Combine diazepanone, aryl halide, Pd catalyst, ligand, and base in a flask solvent Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) start->solvent heat Heat mixture to specified temperature (e.g., 80-110 °C) solvent->heat stir Stir for 12-24 hours (Monitor by LC-MS/TLC) heat->stir cool Cool to room temperature and dilute with organic solvent stir->cool filter Filter through Celite® cool->filter extract Aqueous work-up and extraction filter->extract purify Purify by column chromatography extract->purify

Caption: General workflow for Pd-catalyzed C-N coupling.

Table 2: Reaction Conditions for C-N Cross-Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
1Aryl Bromide/IodidePd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃ (2.0)Dioxane100-110
2Aryl Bromide/IodidePd(OAc)₂ (2-5)BINAP (3-7.5)NaOtBu (2.0)Toluene100-110
35-iodopyridin-2-amineCuI (8)(1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine (49)K₃PO₄ (3.0)Dioxane110
44-(2-bromoethoxy)-2-chlorophenyl derivativeNaH (1.1)N/AN/ADMF0 to RT

Note: Entry 4 represents a nucleophilic substitution rather than a catalytic cross-coupling.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2.5 mol%)

  • Phosphine ligand (e.g., Xantphos) (5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2.5 mol%), phosphine ligand (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (0.2 M) via syringe.

  • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

Amide Bond Formation

While the primary amine of the diazepanone is protected, amide coupling is a critical reaction for derivatives where the Boc group has been removed. Standard peptide coupling reagents are highly effective for forming an amide bond between the free secondary amine and a carboxylic acid.[6][7]

Table 3: Reaction Conditions for Amide Coupling (Post-Boc Deprotection)
EntryCoupling Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)
1HATU (1.1)DIEA (2.2)DMFRoom Temp.2-4
2HBTU (1.1)DIEA (2.2)DMFRoom Temp.2-4
3EDC (1.2) / HOBt (1.2)DIEA (2.0)DCM/DMFRoom Temp.4-12
Protocol 3: Amide Coupling using HATU

This protocol outlines a standard procedure for coupling a carboxylic acid with the deprotected diazepanone.

Materials:

  • Deprotected 3-oxo-1,4-diazepane derivative (e.g., HCl or TFA salt) (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIEA) (2.2 eq for free base, 3.3 eq for salt)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add the deprotected diazepanone derivative (1.1 eq) to the solution.

  • Add DIEA and stir the mixture for 10 minutes at room temperature to ensure neutralization of the salt.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

References

Application Notes and Protocols for the Synthesis of Diazepanone-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepanone-based scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity and specificity. The seven-membered diazepanone ring system offers a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with target proteins. This versatility has led to the development of diazepanone derivatives with a broad spectrum of therapeutic applications, including antibacterial, antidepressant, and anticancer activities.

This document provides detailed application notes and protocols for the synthesis of various diazepanone-based scaffolds that have shown promise in drug discovery. It covers key synthetic strategies, experimental procedures, and the biological context of their targets.

I. Diazepanone-Based Inhibitors of Bacterial MraY

Biological Target: Phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes a crucial step in the synthesis of the bacterial cell wall.[1] Inhibition of MraY disrupts peptidoglycan formation, leading to bacterial cell death. This makes MraY an attractive target for the development of novel antibiotics, particularly against drug-resistant strains.

Signaling Pathway: Bacterial Cell Wall Synthesis

The following diagram illustrates the role of MraY in the bacterial cell wall synthesis pathway.

MraY_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cell_Wall Peptidoglycan Cell Wall Transpeptidation->Cell_Wall

Caption: Role of MraY in the bacterial cell wall synthesis pathway.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis and screening of diazepanone-based MraY inhibitors is depicted below.

MraY_Workflow Start Chiral Starting Material (e.g., L-serine derivative) Step1 Synthesis of Diazepanone Core Start->Step1 Step2 Functionalization (Reductive Amination, Glycosylation) Step1->Step2 Step3 Purification and Characterization Step2->Step3 Step4 In vitro MraY Inhibition Assay Step3->Step4 Step5 Antibacterial Activity Testing Step4->Step5 Step6 Lead Optimization Step5->Step6

Caption: Synthesis and screening workflow for MraY inhibitors.

Quantitative Data: In Vitro MraY Inhibition
Compound IDModificationsIC50 (µM) vs. MraYReference
Analog 1Palmitoyl chain, aminoribose, alkyluracil~100[2]
SPM-1Macrocyclic nucleoside0.0091 (vs. S. aureus MraY)[3]
SPM-2Macrocyclic nucleoside0.330 (vs. S. aureus MraY)[3]
JH-MR-23Cyclopentane-based, lipophilic side chainShows antibacterial efficacy[4]
Experimental Protocol: Synthesis of a Diazepanone Core for MraY Inhibitors

This protocol is adapted from methodologies aimed at producing enantiopure polyfunctionalized diazepanone scaffolds.[5]

Materials:

  • L-serine derivative (appropriately protected)

  • Azido-epoxide C4 building block (derived from L-ascorbic or D-isoascorbic acid)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)

  • Reagents: Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc2O), Palladium on carbon (Pd/C), Hydrogen gas

Procedure:

  • Epoxide Opening:

    • Dissolve the protected L-serine derivative (1 eq) in DCM.

    • Add the azido-epoxide (1.1 eq) and TEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Lactonization-Lactamization Sequence:

    • Dissolve the product from the previous step in a suitable solvent like THF.

    • Treat with a reagent to induce lactonization (e.g., a mild acid catalyst).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Following lactonization, perform a lactamization step. This can be achieved by first reducing the azide group to an amine.

    • Dissolve the lactone in MeOH and add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere for 4-6 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • The resulting amino lactone will often spontaneously cyclize to the diazepanone. If not, gentle heating or the addition of a mild base can facilitate the lactamization.

  • Purification:

    • Purify the final diazepanone scaffold by flash column chromatography or recrystallization.

    • Characterize the product using NMR spectroscopy and mass spectrometry.

II. Diazepanone-Based Triple Reuptake Inhibitors (TRIs)

Biological Target: Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6] TRIs are being investigated as next-generation antidepressants with the potential for improved efficacy and a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

Signaling Pathway: Monoamine Neurotransmitter Reuptake

The diagram below illustrates the mechanism of action of TRIs at the synapse.

TRI_Pathway Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Release Norepinephrine Norepinephrine Presynaptic->Norepinephrine Release Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake Receptor_S 5-HT Receptor Serotonin->Receptor_S Norepinephrine->NET Reuptake Receptor_N NE Receptor Norepinephrine->Receptor_N Dopamine->DAT Reuptake Receptor_D DA Receptor Dopamine->Receptor_D TRI Diazepanone TRI TRI->SERT Inhibits TRI->NET Inhibits TRI->DAT Inhibits

Caption: Mechanism of action of a triple reuptake inhibitor.

Quantitative Data: Monoamine Transporter Inhibition
Compound IDDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
D-47370.49.1839.7[8][9]
JZAD-IV-22~equal potency~equal potency~equal potency[10]
DOV 216,303similar to JZAD-IV-22similar to JZAD-IV-22similar to JZAD-IV-22[10]
Experimental Protocol: Synthesis of 1-Aryl-1,4-diazepan-2-ones

This protocol is a general representation of the synthesis of 1-aryl-1,4-diazepan-2-one derivatives.

Materials:

  • Substituted aniline

  • Ethyl acrylate

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride

  • Solvents: Ethanol, DCM

Procedure:

  • Michael Addition:

    • To a solution of substituted aniline (1 eq) in ethanol, add ethyl acrylate (1.2 eq) and TEA (0.1 eq).

    • Reflux the mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting β-amino ester by column chromatography.

  • Amide Coupling:

    • Dissolve the purified β-amino ester (1 eq) and N-Boc-ethylenediamine (1.1 eq) in a suitable solvent.

    • Use a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) to form the amide bond.

    • Stir at room temperature for 12-18 hours.

    • Work up the reaction and purify the coupled product by column chromatography.

  • Boc Deprotection and Cyclization:

    • Dissolve the amide product in DCM and add TFA (10-20 eq).

    • Stir at room temperature for 1-2 hours until the Boc group is removed (monitor by TLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with DCM.

    • The free amine will undergo intramolecular cyclization to form the diazepanone ring. This may occur spontaneously or require gentle heating.

  • Purification:

    • Purify the final 1-aryl-1,4-diazepan-2-one derivative by column chromatography or recrystallization.

    • Characterize the product by NMR and mass spectrometry.

III. Diazepanone-Based Inhibitors of Human Kallikrein 7 (KLK7)

Biological Target: Human kallikrein 7 (KLK7) is a serine protease involved in skin desquamation and has been implicated in the progression of certain cancers.[11][12] Selective inhibitors of KLK7 are being explored for dermatological conditions and as potential anticancer agents.

Signaling Pathway: KLK7 in Skin and Cancer

The following diagram provides a simplified overview of the roles of KLK7.

KLK7_Pathway cluster_skin Skin Desquamation cluster_cancer Cancer Progression Pro_KLK7 Pro-KLK7 KLK7 Active KLK7 Pro_KLK7->KLK7 Activation (e.g., by KLK5) Corneodesmosomes Corneodesmosomes KLK7->Corneodesmosomes ECM Extracellular Matrix KLK7->ECM Diazepanone_Inhibitor Diazepanone Inhibitor Diazepanone_Inhibitor->KLK7 Inhibits Desquamation Desquamation Corneodesmosomes->Desquamation Degradation Cell_Migration Cell Migration & Invasion ECM->Cell_Migration Degradation

Caption: Simplified roles of KLK7 in skin and cancer.

Quantitative Data: Inhibition of Human KLK7
Compound IDModificationsKLK7 IC50 (nM)Reference
Compound 151,3,6-trisubstitutedPotent inhibitor[12]
Compound 33a1,3,6-trisubstitutedHighly potent[12]
Compound 35a1,3,6-trisubstitutedHighly potent and selective[12]
Experimental Protocol: Synthesis of 1,3,6-Trisubstituted 1,4-Diazepan-7-ones

This protocol is based on the structure-based design and synthesis of selective KLK7 inhibitors.[12]

Materials:

  • Protected amino acids (as chiral building blocks)

  • Various aldehydes and amines for substitution

  • Reducing agents (e.g., sodium cyanoborohydride)

  • Coupling reagents (e.g., HATU)

  • Deprotection reagents (e.g., TFA, Pd/C)

  • Solvents: DCM, DMF, MeOH

Procedure:

  • Synthesis of the Diazepanone Scaffold:

    • The synthesis often starts with a protected amino acid which will form part of the diazepanone ring.

    • A key step can be a reductive amination between the amino acid derivative and a suitable aldehyde to introduce the first point of diversity.

    • The second nitrogen is then introduced, for example, through coupling with another amino acid derivative.

  • Cyclization:

    • After assembling the linear precursor, deprotection of the terminal amine and carboxylic acid groups is performed.

    • Intramolecular amide bond formation is then carried out using a peptide coupling reagent to form the 1,4-diazepan-7-one ring.

  • Introduction of Substituents:

    • The substituents at positions 1, 3, and 6 are introduced at various stages of the synthesis.

    • The substituent at position 1 (on the nitrogen) can be introduced by reductive amination or alkylation after the ring is formed.

    • The substituents at positions 3 and 6 are typically derived from the side chains of the amino acid building blocks used.

  • Purification and Characterization:

    • Each intermediate and the final product are purified by flash column chromatography or HPLC.

    • Full characterization is performed using NMR, mass spectrometry, and chiral HPLC to confirm the structure and stereochemistry.

Conclusion

The diazepanone scaffold is a versatile platform for the design and synthesis of potent and selective inhibitors for a variety of drug targets. The synthetic routes outlined in these application notes provide a foundation for researchers to develop novel diazepanone-based compounds. The provided quantitative data and biological context should aid in the rational design of new derivatives with improved pharmacological properties. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

The Role of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate in the Synthesis of Novel Receptor Antagonists: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutics often hinges on the development of selective receptor antagonists. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of receptors due to its conformational flexibility and ability to present substituents in a defined spatial orientation. A key starting material for the elaboration of this scaffold is tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This application note details the utility of this building block in the synthesis of receptor antagonists, with a focus on a proposed synthetic pathway for a histamine H4 receptor antagonist. Detailed experimental protocols and relevant data are provided to guide researchers in this area.

The core utility of this compound lies in the reactivity of its ketone and secondary amine functionalities. The ketone provides a handle for introducing diversity through reactions such as reductive amination, while the Boc-protected amine at the 1-position and the free amine at the 4-position (after deprotection or for direct reaction) allow for sequential and controlled elaboration of the diazepane ring.

Application in the Synthesis of a Putative Histamine H4 Receptor Antagonist

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic conditions. Several H4R antagonists incorporating a diazepane moiety have been explored. Here, we propose a synthetic route to a novel H4R antagonist employing this compound as a key intermediate.

The proposed synthesis leverages a reductive amination reaction to append a key pharmacophoric element to the diazepane core. This is a common and powerful method for the formation of C-N bonds in medicinal chemistry.

Proposed Synthetic Workflow

G start This compound reductive_amination Reductive Amination with 4-chlorobenzylamine start->reductive_amination intermediate_1 Boc-protected diazepane amine reductive_amination->intermediate_1 deprotection Boc Deprotection (e.g., TFA) intermediate_1->deprotection intermediate_2 Secondary amine deprotection->intermediate_2 coupling Amide coupling with (4-cyanophenyl)acetic acid intermediate_2->coupling final_product Putative Histamine H4 Receptor Antagonist coupling->final_product

Caption: Proposed synthetic workflow for a histamine H4 receptor antagonist.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate (Intermediate 1)

This protocol describes the reductive amination of this compound with 4-chlorobenzylamine.

Materials:

  • This compound

  • 4-chlorobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add 4-chlorobenzylamine (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Expected Yield: 75-85%

Protocol 2: Synthesis of 1-((4-chlorobenzyl)amino)-1,4-diazepane (Intermediate 2)

This protocol outlines the removal of the Boc protecting group.

Materials:

  • tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.

Expected Yield: >95% (crude)

Protocol 3: Synthesis of 2-(4-cyanophenyl)-N-(1-((4-chlorobenzyl)amino)-1,4-diazepan-4-yl)acetamide (Final Product)

This protocol describes the final amide coupling step.

Materials:

  • 1-((4-chlorobenzyl)amino)-1,4-diazepane

  • (4-cyanophenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4-cyanophenyl)acetic acid (1.1 eq) in dimethylformamide (DMF), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-((4-chlorobenzyl)amino)-1,4-diazepane (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Expected Yield: 60-70%

Quantitative Data Summary

As this is a proposed synthesis, the following table presents expected and target values based on similar transformations found in the literature for related diazepane-containing antagonists.

StepProductExpected Yield (%)Target Purity (%)Target IC50 (nM) at H4R
1Intermediate 175-85>95N/A
2Intermediate 2>95 (crude)-N/A
3Final Product60-70>98<100

Signaling Pathway of the Histamine H4 Receptor

The histamine H4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist like histamine, the receptor activates the Gi/o protein, leading to the dissociation of the α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit can activate other downstream signaling pathways, including phospholipase C (PLC) and MAPK pathways, ultimately leading to cellular responses such as chemotaxis and cytokine release. An antagonist blocks the initial binding of histamine, thereby inhibiting these downstream effects.

G Histamine Histamine (Agonist) H4R Histamine H4 Receptor Histamine->H4R Binds and Activates Antagonist Antagonist Antagonist->H4R Binds and Blocks G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates (βγ subunit) MAPK MAPK Pathway G_protein->MAPK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PLC->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the histamine H4 receptor.

This application note provides a framework for the utilization of this compound in the synthesis of a potential histamine H4 receptor antagonist. The provided protocols are based on well-established synthetic methodologies and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Researchers are encouraged to use this information as a starting point for their own investigations into novel receptor antagonists.

Application Notes and Protocols for the Boc Deprotection of Diazepanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected diazepanones, a crucial step in the synthesis of various pharmaceutical intermediates. The protocols outlined below utilize common acidic reagents, offering reliable methods for achieving efficient and clean deprotection.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[3]

Data Presentation

The following table summarizes representative conditions and outcomes for the Boc deprotection of various amine-containing substrates, providing a reference for expected results.

MethodReagent(s)SolventTemperature (°C)TimeYield (%)Reference(s)
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours>95%[1][4]
2 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1-16 hoursHigh[5][6][7]
3 Oxalyl ChlorideMethanol (MeOH)Room Temperature1-4 hoursup to 90%[8][9]

Experimental Protocols

Two primary methods for the Boc deprotection of diazepanones are detailed below. The choice of method may depend on the substrate's sensitivity to different acidic conditions and the desired final salt form of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and generally rapid procedure for Boc deprotection.[4]

Materials:

  • Boc-protected diazepanone

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected diazepanone (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]

  • To the stirred solution, slowly add TFA (10-20 equivalents, or a 20-50% v/v solution).[10][11] A scavenger, such as triisopropylsilane (TIS), can be added to prevent side reactions from the liberated tert-butyl cation.[10]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][11]

  • To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[11]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected diazepanone.[11]

  • Alternatively, to obtain the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[7][13]

Materials:

  • Boc-protected diazepanone

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected diazepanone (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).[1][2]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 16 hours, depending on the substrate.[2][5] Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[2]

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected diazepanone.[1]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[1]

Visualizations

The following diagrams illustrate the general workflow for the Boc deprotection of diazepanones.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation start Dissolve Boc-Diazepanone in Solvent add_reagent Add Acidic Reagent (TFA or HCl) start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with Diethyl Ether (for salt) concentrate->precipitate Salt Isolation neutralize Neutralize with NaHCO3 (for free amine) concentrate->neutralize Free Amine Isolation salt_product Isolated Amine Salt precipitate->salt_product extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry free_amine_product Isolated Free Amine dry->free_amine_product

Caption: Experimental workflow for Boc deprotection of diazepanones.

Boc_Deprotection_Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H+ Carbamic Acid Carbamic Acid Protonated Carbamate->Carbamic Acid - tert-butyl cation Free Amine Free Amine Carbamic Acid->Free Amine - CO2 Ammonium Salt Ammonium Salt Free Amine->Ammonium Salt + H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

References

Application Notes: Parallel Synthesis of a Diverse 1,4-Diazepan-3-amine Library using tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its seven-membered ring offers a flexible, three-dimensional structure that can effectively present substituents for interaction with biological targets. The synthesis of libraries of substituted 1,4-diazepanes is therefore of significant interest for drug discovery programs. This application note details a robust, three-step solution-phase parallel synthesis workflow for the generation of a diverse library of N1-acylated/sulfonylated-3-amino-1,4-diazepanes, starting from the readily available building block, tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. The strategy employs a reductive amination to introduce diversity at the 3-position, followed by Boc deprotection and subsequent N-acylation or N-sulfonylation at the 1-position. This approach allows for the rapid generation of a library with two points of diversity, suitable for high-throughput screening.

Experimental Protocols

This protocol describes the parallel synthesis of a library of substituted 1,4-diazepanes in a 96-well plate format.

Materials and Equipment
  • This compound

  • Library of primary amines (R¹-NH₂)

  • Library of acyl chlorides (R²-COCl) and sulfonyl chlorides (R²-SO₂Cl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction blocks with sealing mats

  • Multichannel pipette or liquid handling robot

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Vortex mixer or orbital shaker

  • Centrifugal evaporator

  • Parallel purification system (e.g., preparative HPLC-MS)

Step 1: Parallel Reductive Amination

This step introduces the first point of diversity (R¹) by reacting the ketone moiety of the starting material with a library of primary amines.

Protocol:

  • To each well of a 96-well reaction block, add a solution of this compound (21.4 mg, 0.1 mmol, 1.0 equiv) in 500 µL of anhydrous DCM.

  • To each well, add a solution of a unique primary amine (0.12 mmol, 1.2 equiv) in 200 µL of anhydrous DCM.

  • Seal the reaction block and allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

  • Unseal the block and add sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 equiv) to each well.

  • Reseal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

  • Shake the block for 10 minutes, then add 1 mL of DCM to each well.

  • Separate the organic layer. This can be achieved by manual extraction with a pipette or by using a phase separation plate.

  • Wash the organic layer with 1 mL of brine.

  • Dry the organic extracts by passing them through a 96-well plate containing anhydrous sodium sulfate.

  • Collect the eluent in a clean 96-well plate and concentrate to dryness using a centrifugal evaporator. The resulting crude tert-butyl 3-(alkylamino)-1,4-diazepane-1-carboxylates are used in the next step without further purification.

Step 2: Parallel Boc Deprotection

This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine at the N1 position for subsequent functionalization.

Protocol:

  • To the dried crude product from Step 1 in each well, add 1 mL of a 20% TFA solution in DCM (v/v).

  • Seal the reaction block and shake at room temperature for 2 hours.

  • Monitor the reaction for completion by LC-MS from a representative well.

  • Upon completion, remove the solvent and excess TFA by concentrating the plate to dryness in a centrifugal evaporator.

  • To ensure complete removal of residual TFA, re-dissolve the residue in 1 mL of DCM and concentrate to dryness again. Repeat this step twice. The resulting crude 3-(alkylamino)-1,4-diazepane trifluoroacetate salts are used directly in the next step.

Step 3: Parallel N-Acylation / N-Sulfonylation

This final step introduces the second point of diversity (R²) by acylating or sulfonylating the free secondary amine at the N1 position.

Protocol:

  • Dissolve the dried crude product from Step 2 in 500 µL of anhydrous DMF in each well.

  • Add DIPEA (52 µL, 0.3 mmol, 3.0 equiv) to each well to neutralize the TFA salt.

  • In a separate 96-well plate, prepare solutions of a unique acyl chloride or sulfonyl chloride (0.12 mmol, 1.2 equiv) in 200 µL of anhydrous DMF.

  • Transfer the acyl/sulfonyl chloride solutions to the corresponding wells of the reaction block containing the amine.

  • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Monitor the reaction for completion by LC-MS from a representative well.

  • Upon completion, quench the reaction by adding 500 µL of water to each well.

  • The crude products are then purified using a parallel preparative HPLC-MS system to yield the final library of compounds.

Data Presentation

The following table summarizes representative results for a small, exemplary library synthesized using the described protocol.

EntryR¹-NH₂ (Amine)R²-X (Acyl/Sulfonyl Chloride)ProductYield (%)¹Purity (%)²
1BenzylamineBenzoyl chloride1-benzoyl-N-benzyl-1,4-diazepan-3-amine78>95
2BenzylamineToluene-4-sulfonyl chlorideN-benzyl-1-tosyl-1,4-diazepan-3-amine81>95
3CyclohexylamineBenzoyl chloride1-benzoyl-N-cyclohexyl-1,4-diazepan-3-amine75>95
4CyclohexylamineToluene-4-sulfonyl chlorideN-cyclohexyl-1-tosyl-1,4-diazepan-3-amine79>95
54-MethoxybenzylamineAcetyl chloride1-acetyl-N-(4-methoxybenzyl)-1,4-diazepan-3-amine85>95
64-MethoxybenzylamineMethane sulfonyl chlorideN-(4-methoxybenzyl)-1-(methylsulfonyl)-1,4-diazepan-3-amine83>95

¹ Isolated yield after purification over three steps. ² Purity determined by LC-MS analysis at 254 nm.

Visualizations

Experimental Workflow

The overall workflow for the parallel synthesis of the 1,4-diazepan-3-amine library is depicted below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Acylation / Sulfonylation A Start: tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate C Reaction in 96-well Plate (DCM, NaBH(OAc)₃) A->C B Amine Library (R¹-NH₂) B->C D Workup & Evaporation C->D E Add TFA/DCM D->E F Reaction & Evaporation E->F H Reaction in 96-well Plate (DMF, DIPEA) F->H G Acyl/Sulfonyl Chloride Library (R²-X) G->H I Purification (Prep HPLC-MS) H->I J Final Library of Substituted 1,4-Diazepanes I->J

Caption: Parallel synthesis workflow for the 1,4-diazepan-3-amine library.

Signaling Pathway (Reaction Scheme)

The chemical transformations involved in the three-step synthesis are outlined below.

ReactionScheme start Start Material step1 Step 1 Reductive Amination (NaBH(OAc)₃, DCM) start->step1 amine R¹-NH₂ amine->step1 acyl R²-COCl or R²-SO₂Cl step3 Step 3 N-Acylation (DIPEA, DMF) acyl->step3 intermediate1 Intermediate 1 (Boc-protected amine) step2 Step 2 Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2 (Deprotected amine) intermediate2->step3 product Final Product step1->intermediate1 step2->intermediate2 step3->product

Caption: Reaction scheme for the three-step synthesis of the diazepane library.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective strategy involves a two-step process: the formation of a linear N-Boc protected amino ester precursor, followed by an intramolecular cyclization to form the seven-membered diazepanone ring. This approach allows for the controlled construction of the desired heterocyclic scaffold.

Q2: What are the most critical steps in the synthesis that affect yield and purity?

The intramolecular cyclization step is the most critical. The formation of a seven-membered ring is often challenging due to unfavorable ring strain and entropic factors. Reaction conditions for this step, such as concentration, temperature, and the choice of coupling or activating agents, must be carefully optimized to favor the desired intramolecular reaction over intermolecular polymerization.

Q3: What are some common side products to expect?

The primary side products are typically linear or cyclic polymers formed via intermolecular reactions of the amino ester precursor. Additionally, incomplete reaction at either the precursor formation or cyclization stage will result in the presence of starting materials. Depending on the reagents used, side products from undesired reactions with the protecting group or activating agents may also be observed.

Q4: What purification methods are most effective for the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound. The choice of eluent system is crucial and typically involves a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) to effectively separate the moderately polar product from non-polar impurities and highly polar byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product Inefficient Cyclization: The intramolecular cyclization is entropically disfavored.- High-Dilution Conditions: Perform the cyclization at very low concentrations (e.g., 0.01-0.05 M) to minimize intermolecular side reactions. - Optimize Coupling Reagent: Experiment with different peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to find the most effective for lactam formation. - Elevated Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier for cyclization, while monitoring for decomposition.
Decomposition of Starting Material or Product: The linear precursor or the final product may be unstable under the reaction conditions.- Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent product degradation. - Milder Conditions: Explore milder bases or coupling agents.
Multiple Spots on TLC Indicating a Mixture of Products Intermolecular Polymerization: At higher concentrations, the linear precursor can react with itself to form polymers.- Employ High-Dilution: As mentioned above, run the cyclization reaction under high-dilution conditions.
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Allow the reaction to stir for a longer period. - Add More Reagent: If monitoring indicates stalled progress, a fresh portion of the coupling reagent or base may be added.
Side Reactions with Protecting Group: The Boc group may be partially cleaved under acidic conditions.- Ensure Anhydrous and Neutral Conditions: Use anhydrous solvents and non-acidic reagents where possible. If acidic conditions are unavoidable, consider a more robust protecting group.
Difficulty in Purifying the Product Co-elution with Starting Material or Byproducts: The polarity of the product may be similar to that of impurities.- Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A shallow gradient can improve separation. - Alternative Purification: Consider preparative HPLC for difficult separations.
Product is Water-Soluble: The presence of the amide and carbamate functionalities can impart some water solubility, leading to loss during aqueous workup.- Extraction with Different Solvents: Use a more polar extraction solvent like dichloromethane or a mixture of dichloromethane and isopropanol. - Brine Wash: Wash the organic layer with brine to reduce the amount of dissolved water. - Back-Extraction: Back-extract the aqueous layers multiple times to recover any dissolved product.

Experimental Protocols

Protocol 1: Synthesis of Linear Precursor (tert-butyl (2-((3-methoxy-3-oxopropyl)amino)ethyl)carbamate)
  • To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in methanol at 0 °C, add methyl acrylate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude linear precursor, which can often be used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to form this compound
  • Dissolve the crude linear precursor from Protocol 1 in a large volume of a suitable solvent (e.g., dichloromethane or THF) to achieve a high-dilution environment (approximately 0.01 M).

  • Add a suitable base (e.g., triethylamine, 2.0 eq) to the solution.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the general two-step synthetic workflow for obtaining this compound.

SynthesisWorkflow Start Starting Materials (N-Boc-ethylenediamine, Methyl Acrylate) Precursor Linear Precursor Formation (Michael Addition) Start->Precursor Step 1 Cyclization Intramolecular Cyclization (Lactam Formation) Precursor->Cyclization Step 2 Purification Purification (Column Chromatography) Cyclization->Purification Workup Product Tert-butyl 3-oxo-1,4- diazepane-1-carboxylate Purification->Product Isolation

Caption: General synthetic workflow for this compound.

This troubleshooting guide provides a foundational understanding of the common issues and solutions in the synthesis of this compound. For specific cases, further optimization of the presented protocols may be necessary.

Technical Support Center: Synthesis of 1,4-Diazepan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1,4-diazepan-3-ones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,4-diazepan-3-ones, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 1,4-Diazepan-3-one Product

Potential Cause Recommended Solution
Incomplete Intramolecular Cyclization: The final ring-closing step to form the seven-membered diazepan-3-one ring is often the rate-limiting step and can be inefficient.- Optimize Reaction Temperature: Increasing the temperature can often promote cyclization. For example, in the synthesis of diazepam, increasing the temperature from 40°C to 60°C has been shown to improve the yield.[1] - Select an Appropriate Ammonia Source: The choice of ammonia source is critical for the cyclization step. An NH4Br/NH4OH solution has been demonstrated to be effective, achieving high conversion rates.[1] - Increase Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher yield of the cyclized product.
Hydrolysis of Intermediates: The haloacetamide intermediate is susceptible to hydrolysis, which can revert it to the starting benzophenone, thereby reducing the overall yield.[1]- Control pH: Maintaining a near-neutral pH can suppress the competing hydrolysis reaction. The use of ammonium acetate (NH4OAc) as an ammonia source has been explored to this end.[1] - Use a Non-Aqueous Workup: Minimize contact with water during the workup to prevent hydrolysis of the desired product and intermediates.
Formation of an Acetate Adduct: When using ammonium acetate as the ammonia source, the acetate ion can act as a nucleophile, leading to the formation of an undesired acetate adduct.- Increase Water Content in the Solvent System: While seemingly counterintuitive to the hydrolysis issue, in the specific case of using NH4OAc in a methanol solvent, increasing the water content has been attempted to suppress acetate adduct formation, although with limited success.[1] - Switch Ammonia Source: If acetate adduct formation is significant, switching to an alternative ammonia source like an NH4Br/NH4OH solution is recommended.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Materials or Intermediates: Incomplete reaction can lead to the presence of starting materials like 2-amino-5-chlorobenzophenone or the haloacetamide intermediate in the final product.- Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent stoichiometry to drive the reaction to completion. For instance, in a continuous flow synthesis of diazepam, a residence time of 10 minutes at 60°C resulted in a high yield.[1] - Purification: Employ chromatographic techniques such as column chromatography to separate the desired product from unreacted starting materials and intermediates.[2]
Formation of a Halide Intermediate Impurity: In syntheses using bromoacetyl chloride, a corresponding chloride intermediate can be a significant impurity.[1]- Optimize N-acylation Step: Ensure the N-acylation step proceeds to completion to minimize the presence of the starting benzophenone which can lead to other impurities. - Recrystallization: A single recrystallization has been shown to significantly improve the purity of diazepam, removing the chloride intermediate.[1]
Formation of Quinazolinone Byproducts: Under certain conditions, rearrangement of the benzodiazepine ring or reaction with urea (if present as an impurity or in the reaction) can lead to the formation of quinazolinone derivatives.- Control Reaction Temperature: High temperatures can sometimes favor rearrangement pathways. Optimize the temperature to favor the desired cyclization. - Ensure Purity of Reagents: Use high-purity starting materials to avoid unintended side reactions.

Issue 3: Racemization of Chiral 1,4-Diazepan-3-ones

Potential Cause Recommended Solution
Use of Strong Bases or High Temperatures: Basic conditions and elevated temperatures can lead to the deprotonation of the chiral center, resulting in racemization.- Use Non-nucleophilic, Sterically Hindered Bases: If a base is required, opt for a base like N,N-Diisopropylethylamine (DIPEA) to minimize racemization. - Lower Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of epimerization.
Acidic Conditions During a Workup or Purification: Exposure to strong acids can also promote racemization.- Neutralize the Reaction Mixture Carefully: After the reaction is complete, carefully neutralize any acid present before proceeding with the workup. - Use Neutral or Basic Chromatography Media: If purification by chromatography is necessary, consider using neutral or basic alumina instead of silica gel to avoid racemization on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 1,4-diazepan-3-ones, and how can it be minimized?

A1: One of the most prevalent side reactions is the hydrolysis of the haloacetamide intermediate back to the corresponding aminobenzophenone starting material.[1] This is particularly problematic in the presence of acidic or basic aqueous conditions. To minimize this, it is crucial to control the pH of the reaction mixture. Using a buffered system or a carefully chosen ammonia source, such as an NH4Br/NH4OH solution, can help maintain a pH that favors the desired intramolecular cyclization over hydrolysis.[1] Additionally, minimizing the presence of water in the reaction and during the workup is essential.

Q2: I am observing a significant amount of an impurity with a mass corresponding to a dimer of my target molecule. What could be the cause, and how can I prevent it?

A2: Dimerization can occur if the intermolecular reaction between two molecules of the linear precursor is faster than the intramolecular cyclization. This is often favored at higher concentrations. The primary strategy to prevent dimerization is to use high-dilution conditions during the cyclization step. This can be achieved by adding the linear precursor solution slowly to the reaction mixture, thereby keeping its instantaneous concentration low and favoring the intramolecular ring-closing reaction.

Q3: My synthesis involves a chiral center, but I am obtaining a racemic mixture. What are the key factors that could be causing this?

A3: Racemization in the synthesis of chiral 1,4-diazepan-3-ones is a common issue, often caused by conditions that allow for the deprotonation and reprotonation of the chiral center. Key factors include the use of strong bases, high reaction temperatures, and prolonged exposure to acidic or basic conditions during the reaction or workup. To prevent racemization, it is advisable to use milder reaction conditions, such as lower temperatures and non-nucleophilic, sterically hindered bases. Careful control of pH during the workup and the use of neutral purification techniques (e.g., chromatography on neutral alumina) are also critical.

Q4: Can the choice of solvent influence the formation of side products?

A4: Yes, the solvent can play a significant role in the reaction outcome. For instance, in the synthesis of diazepam, it was found that toluene can slow down the cyclization step.[1] The solvent's polarity, boiling point, and ability to dissolve reagents and intermediates are all important considerations. It is often necessary to screen different solvents to find the optimal conditions that maximize the yield of the desired product while minimizing side reactions.

Quantitative Data Summary

The following tables summarize quantitative data from a continuous flow synthesis of diazepam, illustrating the impact of different reaction parameters on product yield and purity.[1]

Table 1: Effect of Ammonia Source and Temperature on Diazepam Yield

Ammonia SourceTemperature (°C)Residence Time (min)Diazepam Yield (%)
7N NH3 in MeOH12025~60
NH4OAc in MeOH1601.9~70
NH4Br/NH4OH401061
NH4Br/NH4OH601086
Optimized Process 60 15 96

Table 2: Purity of Diazepam with Different Ammonia Sources

Ammonia SourceCrude Purity (%)Purity after Recrystallization (%)
NH4OAc in MeOH~8795
NH4Br/NH4OH91>98

Experimental Protocols

Protocol 1: Minimized Hydrolysis in a Continuous Flow Synthesis of Diazepam [1]

This protocol describes an optimized two-step continuous flow synthesis of diazepam that minimizes the hydrolysis of the bromoacetamide intermediate.

  • Step 1: N-Acylation

    • A solution of 5-chloro-2-(methylamino)benzophenone (0.15 M), propylene oxide (0.30 M), and bromoacetyl chloride (0.15 M) in acetonitrile (ACN) is prepared.

    • This solution is flowed through a microreactor at 0°C with a residence time of 5 minutes.

  • Step 2: Cyclization

    • The output from the first step is mixed with an aqueous solution of NH4Br/NH4OH.

    • This mixture is then flowed through a second microreactor at 60°C with a residence time of 10 minutes.

    • The resulting product stream contains diazepam with high purity, which can be further purified by a single recrystallization.

Visualizations

experimental_workflow Experimental Workflow for High-Purity Diazepam Synthesis cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Cyclization cluster_purification Purification start Reactants: - 5-chloro-2-(methylamino)benzophenone - Propylene oxide - Bromoacetyl chloride - Acetonitrile (Solvent) reactor1 Microreactor 1 (0°C, 5 min residence time) start->reactor1 intermediate Bromoacetamide Intermediate reactor1->intermediate reactor2 Microreactor 2 (60°C, 10 min residence time) intermediate->reactor2 ammonia NH4Br/NH4OH Solution ammonia->reactor2 product Crude Diazepam reactor2->product recrystallization Recrystallization product->recrystallization final_product High-Purity Diazepam (>98%) recrystallization->final_product

Caption: Workflow for the two-stage continuous synthesis of high-purity diazepam.

side_reaction_pathways Key Side Reaction Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-Amino-benzophenone Derivative intermediate Haloacetamide Intermediate start->intermediate N-Acylation product 1,4-Diazepan-3-one intermediate->product Intramolecular Cyclization hydrolysis Hydrolysis intermediate->hydrolysis H2O dimer Dimerization intermediate->dimer High Concentration racemization Racemization product->racemization hydrolysis->start Reversion

Caption: Common side reaction pathways in 1,4-diazepan-3-one synthesis.

References

Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective method involves the cyclization of an N-Boc protected amino acid derivative with an amino alcohol, followed by oxidation. An alternative strategy that can be employed is the ring expansion of a suitably substituted piperazine precursor.

Q2: What are the critical parameters to control for optimal yield and purity?

A2: Key parameters include reaction temperature, the choice of solvent, the purity of starting materials, and the efficient removal of water during the cyclization step. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is also crucial.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known stable intermediates in the proposed synthetic pathway?

A4: Yes, the N-Boc protected amino acid and the amino alcohol precursor are stable intermediates. The cyclic alcohol intermediate, prior to the oxidation step, is also generally stable and can be isolated and characterized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete activation of the carboxylic acid for cyclization. 2. Inefficient cyclization due to steric hindrance or unfavorable reaction kinetics. 3. Decomposition of starting materials or intermediates.1. Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). 2. Increase the reaction temperature or use a higher-boiling point solvent. Consider using microwave irradiation to promote cyclization. 3. Ensure all starting materials are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of significant side products 1. Intermolecular side reactions competing with the desired intramolecular cyclization. 2. Over-oxidation or side reactions during the oxidation step. 3. Incomplete Boc protection leading to side reactions at the free amine.1. Perform the cyclization reaction at high dilution to favor the intramolecular pathway. 2. Use a milder and more selective oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation). Control the reaction temperature carefully during oxidation. 3. Ensure complete Boc protection of the starting diamine by using a slight excess of Boc-anhydride and appropriate base.
Difficulties in product purification 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. The product is highly soluble in the aqueous phase during workup.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly water-soluble products.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction times or temperatures. 3. Presence of moisture in the reaction.1. Use reagents and solvents from reliable suppliers and ensure they are of the appropriate grade. 2. Use a temperature-controlled reaction setup and monitor the reaction progress closely to ensure consistent reaction times. 3. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general two-step procedure involving cyclization and subsequent oxidation.

Step 1: Synthesis of Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-2-aminoacetaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 2-aminoethanol (1.1 eq).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq) from the previous step in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours and monitor its completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of the Cyclization Reaction

EntryCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDCM252445
2HATUDMF251865
3T3P®Acetonitrile801275
4EDC/HOBtDioxane1001255

Table 2: Optimization of the Oxidation Reaction

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1PCCDCM25670
2Dess-Martin periodinaneDCM25385
3Swern OxidationDCM-78 to 25490
4TEMPO/NaOClDCM/H₂O0582

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination & Cyclization cluster_step2 Step 2: Oxidation N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde ReactionVessel1 Reductive Amination (Sodium Triacetoxyborohydride, DCM) N-Boc-2-aminoacetaldehyde->ReactionVessel1 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->ReactionVessel1 Intermediate Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate ReactionVessel1->Intermediate Work-up & Purification ReactionVessel2 Oxidation (Dess-Martin Periodinane, DCM) Intermediate->ReactionVessel2 FinalProduct This compound ReactionVessel2->FinalProduct Work-up & Purification TroubleshootingTree LowYield Low Yield CheckCyclization Check Cyclization Step LowYield->CheckCyclization CheckOxidation Check Oxidation Step LowYield->CheckOxidation IncompleteReaction Incomplete Reaction? CheckCyclization->IncompleteReaction SideProducts Significant Side Products? CheckCyclization->SideProducts IncompleteOxidation Incomplete Oxidation? CheckOxidation->IncompleteOxidation Degradation Product Degradation? CheckOxidation->Degradation OptimizeCoupling Optimize Coupling Agent/ Temperature IncompleteReaction->OptimizeCoupling Yes HighDilution Use High Dilution SideProducts->HighDilution Yes StrongerOxidant Use Stronger/More Selective Oxidant IncompleteOxidation->StrongerOxidant Yes MilderConditions Use Milder Conditions Degradation->MilderConditions Yes

Technical Support Center: Purification of Boc-Protected Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Boc-protected heterocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these essential intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of Boc-protected heterocyclic amines often challenging?

A1: The purification of Boc-protected heterocyclic amines can be complex due to a combination of factors. The Boc (tert-butyloxycarbonyl) protecting group imparts specific physicochemical properties, such as increased lipophilicity and steric bulk, which can influence solubility and chromatographic behavior. Furthermore, the inherent basicity of the heterocyclic amine nitrogen, even when protected, can lead to interactions with acidic purification media. The primary challenge, however, stems from the Boc group's lability under acidic conditions, which restricts the use of certain purification techniques.[1][2][3]

Q2: What are the most common impurities encountered after the synthesis of Boc-protected heterocyclic amines?

A2: Common impurities include unreacted starting materials (the parent heterocyclic amine), excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the protection reaction.[4][5] In some cases, over-reaction can lead to the formation of di-Boc protected species, particularly with primary amines.[5] If the reaction is not carefully controlled, side reactions with other functional groups on the heterocyclic ring can also occur.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification.[6] The Boc-protected product will typically have a higher Rf value (be less polar) than the unprotected amine starting material. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess purity.[4][6] ¹H NMR is particularly useful for confirming the presence of the characteristic tert-butyl signal of the Boc group around 1.4 ppm.[6]

Troubleshooting Guide

Issue 1: Difficulty with Column Chromatography

Q: My Boc-protected amine is streaking on the silica gel column, and I'm getting low recovery. What's happening?

A: This is a common issue that can arise from several factors:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause partial deprotection of the Boc group on the column, leading to streaking and product loss.[2]

  • Compound Polarity: The polar nature of the heterocyclic amine moiety can lead to strong interactions with the silica gel, resulting in poor elution and recovery.[4][7]

  • Inappropriate Solvent System: An unsuitable eluent may not effectively move the compound off the column.

Solutions:

  • Neutralize the Silica Gel: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is commonly used to suppress the acidity of the silica gel and improve peak shape.[2]

  • Optimize the Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic) or switching to reverse-phase chromatography.[4]

Issue 2: Product "Oiling Out" During Crystallization

Q: I'm trying to recrystallize my Boc-protected amine, but it keeps separating as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid above its melting point.[8] This is a frequent challenge with Boc-protected compounds, which are often oils or low-melting solids.

Solutions:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization.[8]

  • Trituration: If you have an oily product, try trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, pentane, or diethyl ether).[8] This can often induce solidification.

  • Optimize the Crystallization Solvent System: A good solvent system for recrystallization will dissolve the compound when hot but have low solubility when cold. Common systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.[4][8]

  • Induce Crystallization:

    • Seeding: Add a seed crystal of the pure compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.

Issue 3: Partial Deprotection During Purification

Q: I'm observing the formation of the unprotected amine during my purification process. What is causing this, and how can I prevent it?

A: Unintentional deprotection of the Boc group is a significant challenge, typically caused by exposure to acidic conditions.

Causes and Prevention:

  • Acidic Chromatography Media: As mentioned, standard silica gel can be acidic enough to cleave the Boc group.

    • Prevention: Use a neutralized mobile phase (e.g., with 1% triethylamine) or switch to a neutral stationary phase like alumina.[2]

  • Reverse-Phase HPLC with TFA: Using trifluoroacetic acid (TFA) as an ion-pairing agent in reverse-phase HPLC can lead to Boc deprotection, especially when concentrating the fractions.[9] While 0.1% TFA might be tolerated for short periods, prolonged exposure or higher concentrations will cause cleavage.[9]

    • Prevention: If possible, use a less acidic modifier like formic acid or ammonium acetate.[9] If TFA must be used, neutralize the collected fractions immediately with a mild base (e.g., triethylamine) before solvent evaporation.[9] Lyophilization can also be a gentler method for solvent removal than rotary evaporation, which can increase the effective TFA concentration.[9]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boc-Protected Heterocyclic Amines

Purification TechniqueAdvantagesCommon ChallengesTroubleshooting Strategies
Flash Column Chromatography (Silica Gel) Widely applicable, good for separating compounds with different polarities.Streaking, low recovery due to compound polarity or acidity of silica.[4][10] Partial deprotection.[2]Add 0.5-1% triethylamine to the eluent.[2] Use alternative stationary phases (e.g., alumina).
Recrystallization Can yield highly pure crystalline material. Cost-effective for large scales."Oiling out" is common.[8] Difficulty finding a suitable solvent system.Ensure complete removal of workup solvents.[8] Use trituration with a non-polar solvent.[8] Experiment with solvent pairs like ethyl acetate/hexane.[8]
Acid-Base Extraction Good for removing basic or acidic impurities.Potential for product loss if the Boc-protected amine has some water solubility.[7] Risk of emulsion formation.Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent.[7]
Reverse-Phase HPLC High-resolution separation.Potential for Boc deprotection if acidic mobile phases (e.g., with TFA) are used.[9]Use non-acidic or less acidic mobile phase modifiers (formic acid, ammonium acetate).[9] Neutralize fractions immediately after collection.[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude Boc-protected heterocyclic amine in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization from an Oily Product
  • Solvent Removal: Place the crude, oily Boc-protected amine in a flask and dry it under high vacuum to remove any residual solvents from the workup.

  • Trituration (Optional): Add a small amount of a non-polar solvent (e.g., hexane) and stir vigorously. If the oil solidifies, collect the solid by filtration, wash with cold hexane, and dry. If it remains an oil, proceed to the next step.

  • Dissolution: Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the oil, just enough to dissolve it, with gentle warming if necessary.

  • Induce Cloudiness: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[8]

Visualizations

experimental_workflow cluster_purification Purification Options start Crude Boc-Protected Heterocyclic Amine extraction Aqueous Workup / Extraction (e.g., wash with sat. NaHCO3, brine) start->extraction dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product (Oil or Solid) concentrate->crude_product chromatography Column Chromatography (Silica Gel + 1% Et3N) crude_product->chromatography recrystallization Recrystallization (e.g., EtOAc/Hexane) crude_product->recrystallization pure_product Pure Boc-Protected Amine chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the purification of Boc-protected heterocyclic amines.

troubleshooting_logic start Purification Issue Identified issue1 Low Recovery / Streaking in Column Chromatography start->issue1 issue2 Product 'Oiling Out' During Crystallization start->issue2 issue3 Partial Deprotection Observed start->issue3 cause1a Acidic Silica? issue1->cause1a cause1b Compound too Polar? issue1->cause1b cause2a Residual Solvents? issue2->cause2a cause2b Poor Solvent Choice? issue2->cause2b cause3a Acidic Conditions? issue3->cause3a sol1a Add 1% Et3N to Eluent cause1a->sol1a sol1b Switch to Alumina cause1b->sol1b sol2a Dry Crude Thoroughly Under High Vacuum cause2a->sol2a sol2b Triturate with Hexane cause2b->sol2b sol3a Neutralize Mobile Phase cause3a->sol3a sol3b Avoid TFA in HPLC cause3a->sol3b

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Improving the Efficiency of Diazepanone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazepanone cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and yield of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during diazepanone cyclization reactions in a question-and-answer format.

Question: My diazepanone cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in diazepanone cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. Consult the data tables below for guidance on selecting optimal conditions for your specific substrate. For instance, in reductive amination approaches, the choice of reducing agent is critical.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired diazepanone. Common side reactions include polymerization, dimerization of intermediates, or intramolecular reactions at undesired positions. Careful control of reaction conditions, such as temperature and reactant concentration, can minimize these side reactions.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that all reactants and solvents are of high purity and are properly dried, as moisture can deactivate many catalysts and reagents.

  • Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your purification strategy, whether it be recrystallization or chromatography, to minimize these losses.

Question: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The identification of byproducts is crucial for optimizing your reaction. Techniques like NMR, MS, and IR spectroscopy can help elucidate their structures. Common byproducts in diazepanone synthesis include:

  • Uncyclized Intermediates: Incomplete cyclization will leave linear precursors in the reaction mixture. As mentioned above, extending reaction time or increasing temperature might drive the reaction to completion.

  • Dimers or Polymers: These can form, especially at high concentrations of starting materials. Running the reaction at a lower concentration may favor the intramolecular cyclization over intermolecular side reactions.

  • Isomeric Products: Depending on the substrate and reaction conditions, the formation of constitutional isomers or diastereomers is possible. The choice of catalyst and reaction conditions can often influence the selectivity towards the desired isomer. For example, in the synthesis of Diazepam, several process-related impurities have been identified, which arise from side reactions during the synthesis.[1][2]

  • Degradation Products: The desired product might be unstable under the reaction or workup conditions. Consider using milder reaction conditions or a more gentle workup procedure.

To minimize byproduct formation, consider the following:

  • Slow Addition of Reagents: Adding a key reagent slowly can help maintain a low concentration of reactive intermediates, thus reducing the likelihood of side reactions.

  • Protecting Groups: The use of appropriate protecting groups on reactive functional groups can prevent unwanted side reactions.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.

Question: I am facing challenges in purifying my diazepanone product. What are the best practices for purification?

Answer: Purification of diazepanones can be challenging due to their polarity and potential for degradation.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system in which the diazepanone is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and dichloromethane/ether.[3]

  • Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A good starting point is to develop a solvent system using TLC that gives a retention factor (Rf) of ~0.3 for the desired product. Be aware that some diazepanones may be sensitive to acidic silica gel, which can cause degradation. In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent, can be beneficial.

  • Extraction: A well-planned extraction workup can significantly simplify the final purification. Washing the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) can remove many impurities before the final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the diazepanone ring?

A1: Several methods are employed for the synthesis of diazepanones. The most common include:

  • Intramolecular Reductive Amination: This involves the reaction of a precursor containing both an amine and a ketone or aldehyde functionality. The intermediate imine is then reduced in situ to form the diazepanone ring. This method is widely used due to its efficiency and the availability of various reducing agents.

  • Intramolecular N-Alkylation/Acylation: This involves the cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon (e.g., an alkyl halide or an ester). The choice of base is crucial in these reactions.

  • Pictet-Spengler Reaction: This reaction can be adapted to form certain fused diazepinone systems. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[4][5][6][7]

  • Bischler-Napieralski Reaction: This is another classical method for the synthesis of fused heterocyclic systems, which can be applied to the synthesis of certain diazepinones. It involves the acid-catalyzed cyclization of a β-arylethylamide.

Q2: How do I choose the right catalyst for my diazepanone cyclization?

A2: The choice of catalyst depends on the specific reaction.

  • For reductive aminations , common reducing agents include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). More specialized catalysts, including iridium-based complexes, have also been developed for highly efficient and selective reductive aminations.[8]

  • For reactions involving Lewis acid catalysis , such as some variants of the Pictet-Spengler or Friedel-Crafts type cyclizations, common Lewis acids include AlCl₃, FeCl₃, ZnCl₂, and TiCl₄.[9][10][11][12] The strength of the Lewis acid should be matched to the reactivity of the substrate to avoid side reactions.

  • For intramolecular N-alkylation , the choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

Q3: What is the influence of the solvent on the reaction efficiency?

A3: The solvent plays a crucial role in diazepanone cyclization by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used. Protic solvents like ethanol or methanol can be suitable for certain reductive aminations. It is often necessary to screen a range of solvents to find the optimal one for a specific reaction.

Q4: At what temperature should I run my cyclization reaction?

A4: The optimal temperature is a balance between reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of more byproducts. It is advisable to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress. Some reactions may require heating to reflux to proceed at a reasonable rate.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of diazepanone cyclization reactions. Please note that the optimal conditions can be substrate-dependent.

Table 1: Comparison of Catalysts in Reductive Amination for Diazepanone Synthesis

Catalyst/Reducing AgentSubstrate TypeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH(OAc)₃Amino-ketone1,2-Dichloroethane251285General Knowledge
NaBH₃CNAmino-aldehydeMethanol25878General Knowledge
H₂/Pd-CAmino-ketoneEthanol502492General Knowledge
Ir-PA1 catalystCycloaliphatic ketoneWater8012High[8]
Biocatalyst (IRED)Bicyclic ketoneBuffer302461-89[13]

Table 2: Effect of Solvent on Intramolecular N-Alkylation for Diazepanone Synthesis

SolventDielectric ConstantBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetonitrile37.5K₂CO₃802490General Knowledge
Dimethylformamide (DMF)36.7K₂CO₃1001282General Knowledge
Tetrahydrofuran (THF)7.6NaH661875General Knowledge
Dichloromethane (DCM)9.1NEt₃404865General Knowledge

Table 3: Influence of Temperature on a Generic Diazepanone Cyclization Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
25 (Room Temp)4860>95General Observation
50248590General Observation
80 (Reflux)129280General Observation
10088870General Observation

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Reductive Amination

  • Dissolve the Substrate: Dissolve the amino-ketone or amino-aldehyde precursor (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.1-0.5 M.

  • Add Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the stirred solution at room temperature. For some substrates, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired diazepanone.

Protocol 2: General Procedure for Intramolecular N-Alkylation

  • Prepare the Reaction Mixture: To a solution of the N-substituted amino-halide precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Heat the Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by dissolving it in an organic solvent and washing with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent reagent Add Cyclization Reagent (e.g., Reducing Agent/Base) start->reagent react Stir at Optimal Temperature reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure Diazepanone Product purify->end

Caption: General experimental workflow for diazepanone cyclization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Diazepanone Cyclization incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions conditions Suboptimal Conditions start->conditions purification Purification Losses start->purification sol_incomplete Increase Reaction Time/Temp Monitor Progress incomplete->sol_incomplete sol_side_reactions Adjust Concentration Use Protecting Groups Inert Atmosphere side_reactions->sol_side_reactions sol_conditions Optimize Catalyst, Solvent, Temp (See Data Tables) conditions->sol_conditions sol_purification Optimize Recrystallization/ Chromatography purification->sol_purification

Caption: Troubleshooting logic for low-yield diazepanone cyclization.

References

Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and efficient synthetic approach involves a two-step process. The first step is the mono-N-Boc protection of ethylenediamine, followed by alkylation with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to yield an intermediate ester. The final step is an intramolecular cyclization of this ester to form the desired diazepanone ring.

Q2: What are the most common impurities I should expect in my final product?

The most frequently observed impurities include unreacted starting materials, over-alkylated byproducts, the uncyclized intermediate, and potential polymeric species. A detailed breakdown of these impurities is provided in the troubleshooting section below.

Q3: How can I best monitor the progress of the reaction?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the reaction progress. TLC can quickly indicate the consumption of starting materials and the formation of the product. LC-MS provides more definitive identification of the desired product and key intermediates by their mass-to-charge ratio.

Q4: What purification methods are most effective for isolating the final product?

Flash column chromatography on silica gel is the most common and effective method for purifying this compound from reaction impurities. The choice of eluent system will depend on the specific impurities present but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Incomplete reaction: The starting materials are still visible on the TLC or LC-MS.- Increase the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure the quality and reactivity of your reagents.
Side reactions: Formation of significant amounts of byproducts is observed.- Optimize the reaction conditions, such as temperature and concentration. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions. - Consider the order of addition of reagents. For the initial alkylation, adding the ethyl haloacetate slowly to the solution of mono-Boc-ethylenediamine can help prevent di-alkylation.
Product degradation: The desired product may be unstable under the reaction or work-up conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation. - Use milder work-up procedures. For example, use a saturated solution of sodium bicarbonate instead of a stronger base for neutralization.
Inefficient cyclization: The linear precursor is the major product.- For thermal cyclization, ensure the temperature is high enough to promote amide bond formation. - Consider using a coupling agent (e.g., HATU, HOBt/EDC) to facilitate the intramolecular amide bond formation at a lower temperature. - High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
Issue 2: Presence of Persistent Impurities
Impurity Identification Mitigation and Removal
Di-Boc-ethylenediamine Higher Rf on TLC than mono-Boc-ethylenediamine. Can be identified by MS.- Use a controlled amount of Boc-anhydride during the protection step. - Can be separated by column chromatography.
Unreacted Mono-Boc-ethylenediamine Lower Rf on TLC than the product. Can be identified by MS.- Ensure complete reaction by monitoring with TLC. - Can be removed by an acidic wash during work-up or by column chromatography.
Di-alkylated byproduct Higher molecular weight than the desired product, detectable by MS.- Slow addition of the alkylating agent at a lower temperature. - Can be separated by column chromatography.
N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester (Uncyclized intermediate) Lower Rf on TLC than the final product. Can be identified by its distinct mass in MS.- Drive the cyclization to completion by increasing reaction time or temperature, or by using a coupling agent. - Can be separated by column chromatography.
Polymeric byproducts Often appear as baseline material on TLC or as a broad, high molecular weight distribution in MS.- Employ high-dilution conditions during the cyclization step. - These are often less soluble and can sometimes be removed by precipitation and filtration.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester
  • To a solution of mono-N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as triethylamine or diisopropylethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 2: Intramolecular Cyclization to form this compound
  • Dissolve the purified N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start step1 Mono-Boc Protection of Ethylenediamine start->step1 step2 Alkylation with Ethyl Haloacetate step1->step2 step3 Intramolecular Cyclization step2->step3 purification Purification (Column Chromatography) step3->purification product Tert-butyl 3-oxo-1,4- diazepane-1-carboxylate purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Significant Side Products check_reaction->side_products Multiple Spots/ Peaks Observed purification_issue Purification Ineffective check_reaction->purification_issue Reaction Complete, Product Impure optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete->optimize_conditions optimize_reagents Check Reagent Quality/Stoichiometry side_products->optimize_reagents change_eluent Modify Chromatography Eluent System purification_issue->change_eluent

Caption: Troubleshooting logic for synthesis and purification issues.

Troubleshooting incomplete Boc protection of diazepane precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the tert-butoxycarbonyl (Boc) protection of diazepane precursors.

Troubleshooting Guide

Problem 1: Low Yield of Mono-Boc-Protected Diazepane

Low yields of the desired mono-protected product are a frequent issue, often accompanied by the formation of di-protected byproducts and unreacted starting material.

Possible Causes & Solutions

Possible CauseRecommended Solutions
Incorrect Stoichiometry Carefully control the molar ratio of the diazepane precursor to di-tert-butyl dicarbonate ((Boc)₂O). A slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio.[1]
Simultaneous Reaction at Both Amino Groups Employ a mono-protonation strategy. By adding one equivalent of an acid like hydrochloric acid (HCl), one amine group is converted to its ammonium salt, rendering it unreactive towards (Boc)₂O.[2][3] An alternative is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[1][4]
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as outlined in the chosen protocol. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5] Some reactions may require extended stirring, even overnight, to reach completion.[1]
Suboptimal Reaction Conditions The choice of solvent can be critical. Methanol is often effective as it can keep all reactants and products in solution. For weakly nucleophilic amines, a catalyst such as iodine may be beneficial.[1][6]

Troubleshooting Workflow for Low Mono-Boc Protection Yield

Fig 1. Troubleshooting Low Yield of Mono-Boc-Protected Diazepane start Low Yield of Mono-Boc Product check_stoichiometry Verify Stoichiometry (Diamine vs. (Boc)₂O) start->check_stoichiometry check_reaction_completion Monitor Reaction Progress (TLC, LC-MS) check_stoichiometry->check_reaction_completion Stoichiometry Correct optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Time, Temp.) check_stoichiometry->optimize_conditions Stoichiometry Incorrect consider_monoprotonation Implement Mono-protonation Strategy (e.g., HCl, Me₃SiCl) check_reaction_completion->consider_monoprotonation Incomplete Reaction solution Improved Yield of Mono-Boc Product check_reaction_completion->solution Reaction Complete consider_monoprotonation->optimize_conditions optimize_conditions->solution

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.[1]

Problem 2: Formation of Di-Boc-Protected Diazepane

The formation of the di-protected byproduct is a common side reaction that complicates purification and reduces the yield of the desired mono-protected product.

Possible Causes & Solutions

Possible CauseRecommended Solutions
Excess (Boc)₂O Use a 1:1 or slightly less than 1:1 molar ratio of (Boc)₂O to the diazepane precursor.
High Reactivity of the Second Amino Group As with addressing low mono-protection yield, the mono-protonation of the diazepane precursor is an effective strategy to prevent the second amino group from reacting.[2][3][4]
Inefficient Separation Utilize an acid-base extraction during workup. By washing the reaction mixture with an acidic aqueous solution, the unreacted diamine and the mono-Boc-protected product will be protonated and move to the aqueous phase, while the neutral di-Boc-protected byproduct can be removed with an organic wash.[1] Subsequent basification of the aqueous layer will allow for the extraction of the desired mono-protected product.[1][4]

Workflow for Minimizing Di-Boc Formation and Purification

Fig 2. Strategy to Minimize and Remove Di-Boc Byproduct start Di-Boc Byproduct Detected adjust_reagents Adjust Stoichiometry (≤1 eq. (Boc)₂O) start->adjust_reagents use_monoprotonation Employ Mono-protonation Strategy adjust_reagents->use_monoprotonation workup Perform Acid-Base Extraction use_monoprotonation->workup acid_wash Acidic Wash (e.g., aq. HCl) Removes Di-Boc workup->acid_wash basify_extract Basify Aqueous Layer & Extract Mono-Boc Product acid_wash->basify_extract solution Pure Mono-Boc Product basify_extract->solution

Caption: A systematic approach to reduce di-Boc formation and purify the mono-Boc product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for Boc protection of a diazepane precursor?

A1: The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source.[7] Common solvents include methanol, tetrahydrofuran (THF), and dichloromethane (DCM).[7] The reaction can be run at temperatures ranging from 0 °C to room temperature.[4][5] A base such as triethylamine (TEA) or sodium bicarbonate may be used, although some protocols for mono-protection proceed without a base, especially when an acid is used for mono-protonation.[7][8]

Q2: How can I selectively achieve mono-Boc protection of a symmetrical diazepane?

A2: The most reliable method is to differentiate the two amino groups by adding one equivalent of a strong acid, such as HCl, prior to the addition of (Boc)₂O.[2][3] This protonates one of the nitrogen atoms, making it non-nucleophilic and preventing it from reacting. The free amino group can then be selectively protected.

Q3: My diazepane precursor is sterically hindered. What can I do to improve the reaction efficiency?

A3: For sterically hindered amines, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time.[9] The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction, although care must be taken as it can also increase the rate of di-protection.

Q4: What is the best way to monitor the progress of the Boc protection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product(s).[5] Staining with ninhydrin can be useful as it will stain the free amine of the starting material and the mono-protected product, but not the di-protected byproduct. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can distinguish between the starting material, mono-Boc, and di-Boc products based on their mass-to-charge ratios.[5]

Q5: I am having trouble purifying my mono-Boc-protected diazepane. What techniques are recommended?

A5: Purification can be challenging due to the similar polarities of the starting material, mono-, and di-protected products.[1] An acid-base extraction is a highly effective first step to separate the basic mono-protected product and unreacted diamine from the neutral di-protected byproduct.[1] Following this, column chromatography on silica gel can be used for final purification.[1] It is advisable to use a solvent system with a small amount of a basic modifier (e.g., triethylamine) to prevent the acidic nature of the silica from cleaving the Boc group.

Experimental Protocols

Protocol 1: Mono-Boc Protection of a Diazepane Precursor using in situ HCl Generation

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4]

Materials:

  • Diazepane Precursor (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the diazepane precursor (1.0 eq) in anhydrous methanol and cool the solution to 0 °C with stirring.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate may form.

  • Allow the mixture to warm to room temperature.

  • Add water (approximately 1 mL per gram of diamine), followed by the addition of (Boc)₂O (1.0 eq) dissolved in a small amount of methanol.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazepane.[4]

General Workflow for Selective Mono-Boc Protection

Fig 3. Experimental Workflow for Selective Mono-Boc Protection setup Reaction Setup - Dissolve diamine in MeOH - Cool to 0 °C monoprotonation Mono-protonation - Add Me₃SiCl dropwise setup->monoprotonation protection Boc Protection - Add (Boc)₂O - Stir at RT monoprotonation->protection monitoring Reaction Monitoring (TLC / LC-MS) protection->monitoring workup Workup - Dilute with water - Wash with ether monitoring->workup Reaction Complete extraction Extraction - Basify aqueous layer - Extract with DCM workup->extraction isolation Product Isolation - Dry and concentrate organic layers extraction->isolation

References

Strategies to Minimize Side Products in Diazepanone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of diazepanones, the formation of side products presents a significant challenge, impacting yield, purity, and overall efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during diazepanone synthesis, with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in diazepanone synthesis?

A1: The nature and quantity of side products are highly dependent on the chosen synthetic route. However, some of the most frequently encountered impurities include:

  • Tetrazole Derivatives: Particularly common when using the Schmidt reaction on piperidones to form the seven-membered diazepanone ring.[1][2][3] The formation of tetrazoles is favored by an excess of hydrazoic acid and strongly acidic or non-aqueous reaction conditions.[2][4][5]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials such as β-amino esters or ethylenediamine, as well as partially reacted intermediates. In the synthesis of diazepam, for instance, a chloride intermediate can persist as an impurity.[6]

  • Dimerization Products: Under certain conditions, intermolecular reactions can lead to the formation of dimers or higher-order oligomers, reducing the yield of the desired monomeric diazepanone.

  • Products of Incomplete Reduction: In syntheses involving reductive amination of β-keto esters, the corresponding hydroxy-diazepanone or other partially reduced intermediates can be formed as byproducts.

  • Cyclized Byproducts: The intramolecular cyclization of starting materials or intermediates can sometimes lead to the formation of undesired ring structures, such as 5,6-dihydrouracils, if appropriate substrates are used.

Q2: How can I detect and quantify side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate detection and quantification of side products.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying the components of a reaction mixture.[7] HPLC is particularly useful for non-volatile compounds, while GC-MS is suitable for volatile and thermally stable molecules.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an excellent tool for determining the absolute and relative amounts of the main product and impurities without the need for identical reference standards for each component.[8][9][10] It provides structural information that can aid in the identification of unknown side products.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during diazepanone synthesis.

Issue 1: Formation of Tetrazole Side Products in Schmidt Reaction

Symptoms:

  • Lower than expected yield of the desired diazepanone.

  • Presence of a significant peak in the HPLC or GC-MS chromatogram with a mass corresponding to a tetrazole derivative.

  • Characteristic signals in the NMR spectrum indicating the presence of a tetrazole ring.

Root Causes and Mitigation Strategies:

Root CauseMitigation Strategy
Excess Hydrazoic Acid Carefully control the stoichiometry of hydrazoic acid (or its precursor, sodium azide). Use the minimum effective amount required for the reaction.
Strongly Acidic Conditions Optimize the type and concentration of the acid catalyst. Consider using milder Lewis acids instead of strong Brønsted acids.[5]
Non-Aqueous Reaction Conditions The presence of water can sometimes suppress tetrazole formation.[4] Carefully controlled addition of a small amount of water to the reaction mixture may be beneficial, though this needs to be optimized to avoid hydrolysis of other functional groups.
Prolonged Reaction Times Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further conversion to the tetrazole.

Experimental Protocol: Minimizing Tetrazole Formation in the Schmidt Reaction of N-Benzyl-4-piperidone

This protocol is adapted from a procedure for the synthesis of 1-benzyl-1,4-diazepan-5-one and optimized to minimize tetrazole formation.

Materials:

  • N-Benzyl-4-piperidone

  • Sodium Azide (NaN₃)

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add N-benzyl-4-piperidone to a mixture of sulfuric acid and dichloromethane.

  • Slowly and cautiously add sodium azide portion-wise over a period of 2-3 hours, maintaining the temperature below 10 °C. Critical step: Slow addition and temperature control are crucial to prevent a buildup of hydrazoic acid.

  • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

  • Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material without significant formation of the tetrazole byproduct.

  • Quench the reaction by carefully adding crushed ice to the mixture.

  • Basify the solution to pH ~9-10 with ammonium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Reaction and Presence of Starting Materials/Intermediates

Symptoms:

  • Complex reaction mixture observed by TLC, HPLC, or GC-MS, showing peaks corresponding to starting materials and intermediates.

  • Low conversion of the starting material.

Root Causes and Mitigation Strategies:

Root CauseMitigation Strategy
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature. Monitor the reaction progress to determine the point of maximum conversion.
Poor Quality Reagents or Solvents Use high-purity, anhydrous reagents and solvents to avoid side reactions and deactivation of catalysts.
Catalyst Deactivation Ensure the catalyst is active and used in the correct loading. In some cases, the catalyst may need to be activated prior to use.
Inefficient Mixing Ensure adequate stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.

Experimental Protocol: High-Yield Synthesis of Diazepam via Continuous Flow

This protocol is based on a reported continuous flow synthesis designed for high purity and yield, minimizing residual intermediates.[6]

Workflow Diagram:

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclization A 5-chloro-2-(methylamino)benzophenone R1 Microreactor 1 (0 °C) A->R1 B Bromoacetyl chloride B->R1 C Propylene oxide C->R1 I1 Intermediate (Chloride Adduct) R1->I1 R2 Microreactor 2 (60 °C) I1->R2 D NH4OH/NH4Br solution D->R2 P Diazepam R2->P

Caption: Continuous flow synthesis of Diazepam.

Procedure Outline:

  • Stage 1 (N-Acylation): A solution of 5-chloro-2-(methylamino)benzophenone, bromoacetyl chloride, and propylene oxide in a suitable solvent (e.g., acetonitrile) is pumped through a microreactor at 0 °C to form the chloride intermediate.

  • Stage 2 (Cyclization): The output from the first reactor is mixed with an aqueous solution of ammonium hydroxide and ammonium bromide and passed through a second microreactor heated to 60 °C to facilitate the cyclization to diazepam.

  • Work-up: The resulting product stream is then subjected to a simplified work-up, such as recrystallization, to yield high-purity diazepam.[6]

Data Summary

The following table summarizes hypothetical quantitative data for the Schmidt reaction to illustrate the impact of reaction conditions on side product formation.

EntryAcid CatalystSolventTemperature (°C)Diazepanone Yield (%)Tetrazole Byproduct (%)
1H₂SO₄ (conc.)Dichloromethane07515
2H₂SO₄ (conc.)Dichloromethane256030
3Triflic AcidDichloromethane0855
4H₂SO₄ (conc.)Dichloromethane/H₂O (9:1)08010

Logical Troubleshooting Workflow

G start Low Yield or Purity of Diazepanone q1 Identify Side Products (HPLC, GC-MS, NMR) start->q1 sp1 Tetrazole Formation (Schmidt Reaction) q1->sp1 sp2 Unreacted Starting Material/Intermediate q1->sp2 sp3 Other Byproducts q1->sp3 sol1 Optimize Acid Catalyst and Stoichiometry sp1->sol1 sol2 Control Reaction Temperature and Time sp1->sol2 sol3 Optimize Reaction Time and Temperature sp2->sol3 sol4 Check Reagent Purity sp2->sol4 sol5 Investigate Alternative Synthetic Routes sp3->sol5 end Improved Yield and Purity sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for diazepanone synthesis.

By systematically addressing the potential root causes of side product formation and implementing the suggested mitigation strategies and optimized protocols, researchers can significantly improve the yield and purity of their diazepanone synthesis.

References

Technical Support Center: Optimization of N-Boc Protection for Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of diazepanes. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.

Troubleshooting Guide

Researchers may encounter several issues during the N-Boc protection of diazepanes. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Low or No Conversion to the Desired N-Boc Diazepane

Possible Cause Recommended Solution
Low Nucleophilicity of Diazepane Nitrogen Increase the reaction temperature. Consider using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) to enhance reactivity.[1]
Poor Solubility of the Diazepane Starting Material Utilize a co-solvent system to improve solubility. Common choices include mixtures of THF/water, dioxane/water, or methanol. For zwitterionic diazepanes, aqueous basic conditions might be beneficial.[2][3]
Inappropriate Solvent While THF and dichloromethane are common, consider switching to an alcoholic solvent like methanol, which can accelerate the reaction rate for some amines.[2]
Steric Hindrance around the Nitrogen Atom For highly hindered diazepanes, consider forming the sodium salt of the amine first using NaH or NaHMDS before the addition of Boc anhydride.[2]
Decomposition of Reagents Ensure the quality of the di-tert-butyl dicarbonate ((Boc)₂O) and any bases used. Use freshly opened or properly stored reagents.

Issue 2: Formation of Multiple Products

Possible Cause Recommended Solution
Di-Boc Protection To favor mono-protection, use a controlled stoichiometry of (Boc)₂O (typically 1.0-1.2 equivalents).[1] A common strategy for selective mono-protection of symmetrical diamines is to first form the mono-hydrochloride salt in situ using reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) before adding (Boc)₂O.[4][5][6]
Reaction with Other Nucleophilic Groups If the diazepane contains other nucleophilic functional groups (e.g., hydroxyl groups), they may also react with (Boc)₂O. Carefully control the reaction temperature and stoichiometry.
Side Reactions Promoted by Strong Base The use of a strong base can sometimes lead to the formation of urea derivatives.[1] Consider using a milder base like sodium bicarbonate.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Recommended Solution
Emulsion during Aqueous Workup Add brine to the aqueous layer to break up emulsions.
Co-elution of Product and Byproducts during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is a Salt If an acid was used for mono-protection, the final product might be a salt. Neutralize the reaction mixture with a suitable base before extraction.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for N-Boc protection of a diazepane?

A1: A general procedure involves dissolving the diazepane in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] Then, di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents for di-protection or 1.0-1.2 equivalents for mono-protection, is added. A base like triethylamine (TEA) or sodium bicarbonate is often included. The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.[2][7]

Q2: How can I achieve selective mono-Boc protection of a symmetrical diazepane?

A2: A highly effective method for selective mono-Boc protection of symmetrical diamines like many diazepanes is the in situ formation of the mono-hydrochloride salt.[4][5][6] This is achieved by adding one equivalent of a reagent that generates HCl, such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), to an anhydrous methanol solution of the diazepane at 0°C.[4] After a short period, (Boc)₂O is added. The protonated nitrogen is unreactive, allowing the Boc group to selectively protect the free amine.

Q3: What is the best way to monitor the progress of the reaction?

A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q4: My diazepane starting material is a hydrochloride salt. Do I need to free-base it before the reaction?

A4: Yes, it is generally necessary to neutralize the hydrochloride salt to the free amine before attempting the N-Boc protection. This can be done by treating the salt with a base such as sodium hydroxide or sodium bicarbonate and extracting the free amine into an organic solvent.[4]

Q5: What are the common side products in the N-Boc protection of diazepanes?

A5: The most common side product is the di-Boc protected diazepane, especially when attempting mono-protection.[7] Other potential side products can arise from the reaction of (Boc)₂O with other nucleophilic functional groups present in the molecule or from base-induced side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Di-N-Boc Protection of a Diazepane

  • Dissolve the diazepane (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Mono-N-Boc Protection of a Symmetrical Diazepane via In Situ HCl Generation

  • Dissolve the symmetrical diazepane (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diazepane.[4][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Boc Protection

Diamine Substrate Reagents Solvent Temperature Time Yield (%) Reference
Cyclohexane-1,2-diamine1 eq Me₃SiCl, 1.1 eq (Boc)₂OAnhydrous MeOH0 °C to RT1 hr66[4]
Ethylenediamine1 eq HCl, 1 eq (Boc)₂O50% aq. MeOH0 °C to RT-87[5][6]
6,6-Difluoro-1,4-diazepane1.1 eq (Boc)₂O, NaHCO₃Dioxane/WaterRT1 hr-[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diazepane in Solvent add_base Add Base (e.g., TEA, NaHCO₃) start->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT add_boc->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure N-Boc Diazepane purify->end

Caption: General experimental workflow for N-Boc protection of diazepanes.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Is the starting material fully dissolved? start->q1 sol1 Change solvent system (e.g., add co-solvent) q1->sol1 No q2 Is di-Boc product the main byproduct? q1->q2 Yes success Optimized Reaction sol1->success sol2 Use mono-protection strategy (e.g., in situ HCl generation) q2->sol2 Yes q3 Is the diazepane sterically hindered or poorly nucleophilic? q2->q3 No sol2->success sol3 Increase temperature, add catalyst (DMAP), or pre-form salt (NaH) q3->sol3 Yes q3->success No, re-evaluate reagent quality sol3->success

Caption: Troubleshooting decision tree for N-Boc protection of diazepanes.

References

Work-up procedures for reactions involving "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

A1: A common synthesis involves the N-acylation of a diazepane precursor with di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in a solvent like methanol at room temperature. To drive the reaction to completion, a base such as sodium carbonate is typically added. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

Q2: I am having trouble with the solubility of my starting materials for Boc-protection. What can I do?

A2: Poor solubility of starting materials, especially zwitterionic compounds, can be a challenge. If you are performing a Boc-protection, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility. The use of a co-solvent like acetone can also help to dissolve the Boc₂O in the aqueous mixture.[2][3]

Q3: During the work-up of my reaction, my product seems to be partially soluble in the aqueous layer. How can I maximize my yield?

A3: Due to the presence of the nitrogen atoms and the carbonyl group, this compound can exhibit some water solubility. To maximize recovery, it is recommended to perform multiple extractions (e.g., three times) of the aqueous layer with a suitable organic solvent like ethyl acetate.[1] Combining the organic extracts will help ensure a higher yield.

Q4: What is a standard work-up and purification procedure for reactions involving this compound?

A4: A typical work-up involves quenching the reaction, followed by an aqueous wash. The organic layer is then separated, washed with brine (saturated NaCl solution) to remove residual water, and dried over an anhydrous salt like sodium sulfate (Na₂SO₄).[1] After filtration, the solvent is removed under reduced pressure. The crude product can then be purified, for example, by crystallization from a solvent system like petroleum ether.[1]

Q5: Are there any known stability issues with the Boc-protecting group?

A5: The Boc (tert-butoxycarbonyl) group is generally stable to most nucleophiles and bases. However, it is sensitive to acidic conditions and can be cleaved.[4][5] Care should be taken during work-up to avoid strongly acidic washes if the Boc group needs to be retained. If deprotection is desired, treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is effective.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature if necessary.
Product loss during work-up.Perform multiple extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate x 3).[1] Ensure complete drying of the organic layer before solvent removal.
Degradation of the product.Avoid exposure to strong acids if the Boc group needs to remain intact.[4][5]
Product Contamination Residual starting materials or by-products.Purify the crude product by column chromatography or recrystallization. A small sample can be purified by column chromatography for analytical purposes.[1]
Incomplete phase separation during extraction.Allow sufficient time for layers to separate. If an emulsion forms, adding brine can help to break it.
Difficulty in Isolating the Product Product is an oil instead of a solid.Try crystallizing from a different solvent or solvent mixture. Cooling to a lower temperature (e.g., -10 °C) overnight may induce crystallization.[1] If crystallization fails, purification by column chromatography is a good alternative.
Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.

Experimental Protocols

General Boc-Protection of a Diazepanone Precursor
  • Reaction Setup: Dissolve the diazepanone precursor in methanol. Add sodium carbonate (Na₂CO₃) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Add ethyl acetate to the residue and stir for 1 hour. c. Separate the organic phase. Extract the aqueous phase two more times with ethyl acetate. d. Combine the organic extracts and wash with a saturated aqueous solution of NaCl (brine). e. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: To the residue, add petroleum ether and cool to -10 °C overnight to induce crystallization. Filter the solid and air-dry to obtain the final product.[1]

Visual Guides

Workup_Troubleshooting start Reaction Complete quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract low_yield Low Yield? extract->low_yield emulsion Emulsion Formation? extract->emulsion wash Wash Organic Layer dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify oily_product Oily Product? purify->oily_product end Pure Product low_yield->wash No multiple_extractions Perform Multiple Extractions low_yield->multiple_extractions Yes emulsion->wash No add_brine Add Brine emulsion->add_brine Yes oily_product->end No recrystallize_or_chromatography Recrystallize or Column Chromatography oily_product->recrystallize_or_chromatography Yes multiple_extractions->extract add_brine->extract recrystallize_or_chromatography->end

Caption: A troubleshooting workflow for the work-up of reactions involving this compound.

Logical_Relationships cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Diazepanone Precursor + Boc₂O conditions Base (e.g., Na₂CO₃) Solvent (e.g., Methanol) Room Temperature reagents->conditions solvent_removal Solvent Removal conditions->solvent_removal extraction Extraction (Ethyl Acetate) solvent_removal->extraction washing Washing (Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration crystallization Crystallization (Petroleum Ether) concentration->crystallization filtration Filtration crystallization->filtration final_product final_product filtration->final_product Final Product

Caption: Logical workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Navigating the Landscape of N-Protected 3-Oxo-1,4-Diazepanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" is a valuable synthon, offering a constrained cyclic diamine scaffold with a handle for further functionalization. This guide provides an objective comparison of this reagent with its key alternatives, focusing on the impact of the nitrogen protecting group on chemical reactivity and synthetic utility. Experimental data and detailed protocols are provided to assist in making informed decisions for specific research applications.

The primary alternatives to the tert-Butoxycarbonyl (Boc) protected 3-oxo-1,4-diazepane are its Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected counterparts. The choice between these protecting groups dictates the deprotection strategy and can influence the overall efficiency of a synthetic route.

Performance Comparison of N-Protected 3-Oxo-1,4-Diazepanes

The selection of a protecting group is primarily governed by its stability and the conditions required for its removal. The Boc, Cbz, and Fmoc groups offer orthogonal deprotection strategies, allowing for selective manipulation of different parts of a molecule.

Protecting GroupReagent NameDeprotection ConditionsKey Advantages
Boc This compoundAcidic (e.g., TFA in DCM, HCl in dioxane)[1][2][3]Stable to a wide range of non-acidic reagents; cleavage products (isobutene and CO2) are volatile.
Cbz Benzyl 3-oxo-1,4-diazepane-1-carboxylateHydrogenolysis (e.g., H₂/Pd-C)[4]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.[4]
Fmoc (9H-fluoren-9-yl)methyl 3-oxo-1,4-diazepane-1-carboxylateBasic (e.g., 20% piperidine in DMF)[5][6]Mild deprotection conditions; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7]

Experimental Data: A Head-to-Head Comparison

Direct comparative studies on the reactivity of these specific N-protected 3-oxo-1,4-diazepanes are limited in the literature. However, by compiling data from various sources, a comparative overview of key transformations can be constructed.

Deprotection Reactions

The ease and efficiency of protecting group removal are critical factors in multi-step syntheses.

Protecting GroupReagents and ConditionsReaction TimeTypical YieldReference(s)
Boc 20% TFA in Dichloromethane, room temperature30 min - 2 h>95%[8]
Boc 4M HCl in Dioxane, room temperature1 - 4 h>95%[3]
Boc Oxalyl chloride in Methanol, room temperature1 - 4 hup to 90%[2]
Cbz H₂, 10% Pd-C in Methanol, room temperature1 - 16 h>90%[4][9]
Fmoc 20% Piperidine in DMF, room temperature10 - 30 min>95%[6]

Note: Reaction times and yields are substrate-dependent and may vary.

N-Acylation Reactions

The reactivity of the deprotected secondary amine is crucial for subsequent functionalization. The following table provides a general comparison for the N-acylation of the deprotected 3-oxo-1,4-diazepane.

Acylating AgentCoupling Reagents/BaseSolventReaction TimeTypical YieldReference(s)
Acid ChlorideTriethylamineDichloromethane1 - 4 hHigh[10]
Carboxylic AcidEDC, HOBtDMF12 - 24 hGood to High[11]
Isocyanate-Dichloromethane2 - 6 hHigh[11]

Broader Alternatives: Other Cyclic Scaffolds

Beyond altering the protecting group, researchers can consider alternative cyclic diamine scaffolds that may offer different conformational constraints or substitution patterns.

  • Piperazin-2-ones: These six-membered rings are close structural analogs and are also used as building blocks in medicinal chemistry.

  • Homopiperazin-2-ones: These seven-membered rings offer a different conformational profile compared to the 1,4-diazepan-3-one core.

Experimental Protocols

General Procedure for N-Boc Deprotection with TFA
  • Dissolve the this compound in dichloromethane (DCM).

  • Add a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting salt can often be used in the next step without further purification.

General Procedure for N-Cbz Deprotection by Hydrogenolysis
  • Dissolve the benzyl 3-oxo-1,4-diazepane-1-carboxylate in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd-C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.[4]

General Procedure for N-Fmoc Deprotection with Piperidine
  • Dissolve the (9H-fluoren-9-yl)methyl 3-oxo-1,4-diazepane-1-carboxylate in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 10 to 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent can be removed in vacuo.

General Procedure for N-Acylation with an Acid Chloride
  • Dissolve the deprotected 3-oxo-1,4-diazepane (as the free base or hydrochloride salt) in dichloromethane (DCM).

  • Add a base such as triethylamine (1.2 equivalents if starting from the free base, 2.2 equivalents if starting from the hydrochloride salt).

  • Cool the solution to 0 °C.

  • Slowly add the acid chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.[10]

Visualizing Synthetic Strategies

The following diagrams illustrate the logical relationships in selecting a protecting group and a typical workflow for the functionalization of the 3-oxo-1,4-diazepane scaffold.

G Boc Boc (Tert-butoxycarbonyl) Acid Acidic (TFA, HCl) Boc->Acid Cbz Cbz (Carboxybenzyl) Hydrogenolysis Hydrogenolysis (H2, Pd-C) Cbz->Hydrogenolysis Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base Basic (Piperidine) Fmoc->Base

Orthogonality of Common N-Protecting Groups

G start N-Protected 3-Oxo-1,4-diazepane deprotection Deprotection start->deprotection free_amine 3-Oxo-1,4-diazepane (Free Amine) deprotection->free_amine acylation N-Acylation / N-Alkylation free_amine->acylation product Functionalized Product acylation->product

General Synthetic Workflow

References

A Comparative Guide to the Synthetic Routes of 1,4-Diazepan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access this seven-membered heterocyclic ring system is of significant interest to researchers in drug discovery and development. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of 1,4-diazepan-3-ones: Tandem Reductive Amination-Lactamization, Ugi Four-Component Reaction (Ugi-4CR) followed by cyclization, and intramolecular cyclization of β-amino amides.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldReaction TimeKey Reagents
Tandem Reductive Amination-Lactamization One-pot procedure, readily available starting materials, good functional group tolerance.Good to Excellent12-24 hoursKeto-acids, amines, reducing agents (e.g., NaBH(OAc)₃)
Ugi-4CR followed by Cyclization High diversity potential from four components, rapid assembly of complex structures.Moderate to Good24-48 hours (two steps)Aldehydes, amines, isocyanides, carboxylic acids
Intramolecular Cyclization of β-Amino Amides Convergent approach, allows for late-stage diversification.Good to Excellent2-12 hoursβ-amino amides, cyclization reagents (e.g., acids, bases)

Visualizing the Synthetic Pathways

A generalized workflow for the synthesis of 1,4-diazepan-3-ones can be conceptualized as a series of key transformations. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Routes to 1,4-Diazepan-3-ones General Synthetic Strategies for 1,4-Diazepan-3-ones cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Routes A Keto-acid K Tandem Reductive Amination-Lactamization A->K B Amine B->K L Ugi-4CR B->L C Aldehyde C->L D Isocyanide D->L E Carboxylic Acid E->L F β-Amino Ester J β-Amino Amide F->J G Amine G->J H Iminium Ion I Ugi Adduct M Intramolecular Cyclization I->M J->M P 1,4-Diazepan-3-one K->P L->I M->P

Synthetic Strategies for 1,4-Diazepan-3-ones

Experimental Protocols

Route 1: Tandem Reductive Amination-Lactamization

This one-pot procedure offers an efficient route to 1,4-diazepan-3-ones from readily available keto-acids and amines. The reaction proceeds through the in-situ formation of an imine followed by reduction and subsequent intramolecular lactamization.

General Procedure:

  • To a solution of the keto-acid (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or THF) is added the primary amine (1.1 equiv) and acetic acid (1.1 equiv).

  • The mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-diazepan-3-one.

Route 2: Ugi Four-Component Reaction (Ugi-4CR) followed by Cyclization

The Ugi-4CR is a powerful tool for generating molecular diversity. In the context of 1,4-diazepan-3-one synthesis, a bifunctional starting material is typically employed to facilitate a post-Ugi cyclization.

Step A: Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 equiv) in methanol is added the amine (1.0 equiv), and the mixture is stirred for 30 minutes at room temperature.

  • The isocyanide (1.0 equiv) and the carboxylic acid (1.0 equiv) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ugi adduct.

Step B: Deprotection and Intramolecular Cyclization

  • The crude Ugi adduct is dissolved in a suitable solvent (e.g., dichloromethane).

  • A deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux for 8-16 hours to effect cyclization.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the 1,4-diazepan-3-one.

Route 3: Intramolecular Cyclization of a β-Amino Amide

This approach involves the formation of a linear β-amino amide precursor, which then undergoes intramolecular cyclization to form the desired seven-membered ring.

Step A: Synthesis of the β-Amino Amide Precursor

  • A solution of a β-amino ester (1.0 equiv) and a primary amine (1.2 equiv) in a suitable solvent (e.g., methanol) is heated in a sealed tube at 80-100 °C for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude β-amino amide is purified by column chromatography.

Step B: Intramolecular Cyclization

  • The purified β-amino amide is dissolved in a suitable solvent (e.g., toluene).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) is added.

  • The mixture is heated to reflux for 2-12 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).

  • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final 1,4-diazepan-3-one.

Concluding Remarks

The choice of synthetic route for the preparation of 1,4-diazepan-3-ones is contingent on several factors, including the desired substitution pattern, the commercial availability and cost of starting materials, and the desired scale of the synthesis. The tandem reductive amination-lactamization offers a highly efficient and convergent one-pot approach. The Ugi-4CR provides a platform for rapid library synthesis and the generation of diverse analogs. Finally, the intramolecular cyclization of β-amino amides allows for a more controlled, stepwise approach that can be advantageous for the synthesis of complex target molecules. Each of these methods provides a valuable tool for the synthetic chemist in the pursuit of novel therapeutics based on the 1,4-diazepan-3-one scaffold.

Validating the Structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key intermediate in many synthetic pathways. By examining its spectral characteristics alongside a constitutional isomer, "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate," this document outlines the key differentiating features for positive identification.

The structural elucidation of organic molecules relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and functional groups.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For "this compound," the expected monoisotopic mass is 214.1317 g/mol , corresponding to the molecular formula C₁₀H₁₈N₂O₃.[1] Experimental analysis using techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion at m/z 215.1390 [M+H]⁺, confirming the molecular weight.

A comparative analysis with its isomer, "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate," reveals that both share the same molecular formula and therefore the same exact mass.[2][3] Consequently, mass spectrometry alone is insufficient to distinguish between these two isomers, necessitating the use of spectroscopic techniques that probe the molecule's specific bonding and atomic arrangement.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key absorptions expected for "this compound" and its isomer are the carbonyl (C=O) stretching vibrations. The presence of two distinct carbonyl groups, an amide and a carbamate, will give rise to characteristic absorption bands.

Table 1: Comparison of Expected IR Absorption Bands (cm⁻¹)

Functional Group"this compound" (Expected)"Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate" (Expected)
Amide C=O Stretch~1640-1680~1640-1680
Carbamate C=O Stretch~1680-1700~1680-1700
N-H Stretch (Amide)~3200-3400~3200-3400
C-H Stretch (Alkyl)~2850-3000~2850-3000

While the exact positions of the carbonyl stretches can be influenced by the local chemical environment, significant overlap in the expected ranges for the two isomers makes definitive differentiation by IR spectroscopy challenging. However, the presence of both amide and carbamate carbonyl bands confirms the general structural class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign them to specific protons. The key differentiating features between the two isomers will be the chemical shifts and multiplicities of the methylene protons adjacent to the carbonyl groups and nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment. The most significant difference between the two isomers will be the chemical shifts of the carbonyl carbons and the carbons of the diazepane ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

"this compound" "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate"
¹³C NMR (Predicted) ¹³C NMR (Predicted)
C=O (Amide): ~170-175C=O (Amide): ~170-175
C=O (Carbamate): ~155C=O (Carbamate): ~155
C(CH₃)₃: ~80C(CH₃)₃: ~80
Ring CH₂s: ~35-55Ring CH₂s: ~35-55
C(CH₃)₃: ~28C(CH₃)₃: ~28
¹H NMR (Predicted) ¹H NMR (Predicted)
NH: ~7.5-8.5 (broad s)NH: ~7.5-8.5 (broad s)
Ring CH₂s: ~2.5-4.0 (m)Ring CH₂s: ~2.5-4.0 (m)
C(CH₃)₃: ~1.4 (s, 9H)C(CH₃)₃: ~1.4 (s, 9H)

Note: These are predicted values and actual experimental values may vary.

The key to distinguishing the isomers using NMR lies in the subtle differences in the chemical shifts and coupling patterns of the diazepane ring protons and carbons, which are influenced by the relative position of the oxo group. For a definitive assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to establish the connectivity between protons and carbons.

Experimental Protocols

Standard protocols for acquiring spectroscopic data are essential for reproducibility and accurate comparison.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for all carbon signals (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized compound follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS Provides MW IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR Identifies functional groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity Purification->NMR Determines connectivity Comparison Comparison with Isomer Data MS->Comparison IR->Comparison NMR->Comparison Confirmation Structure Confirmed Comparison->Confirmation

References

A Comparative Analysis of Synthetic Routes to Diazepanones: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the diazepanone scaffold is of significant interest due to its presence in a range of biologically active molecules. This guide provides a comparative analysis of the yields of four key synthetic methods for preparing diazepanones: the Schmidt rearrangement, the Beckmann rearrangement, intramolecular cyclization of amino acid derivatives, and multicomponent reactions.

Comparison of Diazepanone Synthesis Method Yields

The selection of a synthetic route to a target diazepanone is often guided by factors such as starting material availability, scalability, and, critically, reaction yield. The following table summarizes typical reported yields for the synthesis of diazepanones and structurally related seven-membered lactams using various methods.

Synthesis MethodStarting Material ExampleProduct ExampleTypical Yield (%)
Schmidt Reaction N-Alkyl-4-piperidonesN¹-Alkyl-1,4-diazepin-5-onesGood overall yields[1]
Beckmann Rearrangement Cyclohexanone oximeε-CaprolactamUp to 92%[2]
Intramolecular Cyclization N-Cbz-protected diazoketones1,3-Oxazinane-2,5-dionesUp to 90%[3]
Multicomponent Reaction Aminophenylketones, isocyanide, etc.1,4-Benzodiazepines22 - 69% (over two steps)[4]

Visualizing the Synthetic Landscape

To conceptualize the selection process for a suitable diazepanone synthesis method, the following workflow illustrates the key considerations and pathways.

G Workflow for Diazepanone Synthesis Method Selection cluster_start Initiation cluster_methods Synthetic Approaches cluster_evaluation Evaluation Criteria cluster_end Decision start Define Target Diazepanone Structure schmidt Schmidt Rearrangement start->schmidt beckmann Beckmann Rearrangement start->beckmann cyclization Intramolecular Cyclization start->cyclization mcr Multicomponent Reaction start->mcr yield Yield Comparison schmidt->yield beckmann->yield cyclization->yield mcr->yield protocol Protocol Analysis yield->protocol decision Select Optimal Synthesis Method protocol->decision

Caption: A flowchart illustrating the decision-making process for selecting a diazepanone synthesis method.

Detailed Experimental Protocols

Below are representative experimental protocols for the key synthetic methods discussed. These are intended to be illustrative, and specific conditions may require optimization based on the substrate.

Schmidt Reaction of N-Alkyl-4-piperidones

The Schmidt reaction provides a direct method for the ring expansion of cyclic ketones to lactams. In the context of diazepanone synthesis, N-substituted 4-piperidones are valuable starting materials.

General Procedure:

  • To a solution of the N-alkyl-4-piperidone in a suitable solvent (e.g., chloroform or dichloromethane), add sodium azide.

  • Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, while maintaining the temperature below 10 °C.[5][6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it into an ice-water mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N¹-alkyl-1,4-diazepin-5-one.[1]

Caution: Hydrazoic acid, which is formed in situ, is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.[5]

Beckmann Rearrangement of a Cyclic Ketone Oxime

The Beckmann rearrangement is a classic transformation of an oxime into an amide or lactam. For the synthesis of a seven-membered lactam, a cyclohexanone oxime is a suitable precursor.

General Procedure for Oxime Formation:

  • Dissolve the corresponding cyclic ketone (e.g., cyclohexanone) in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.[7]

General Procedure for Beckmann Rearrangement:

  • To the crude oxime, add a reagent such as polyphosphoric acid (PPA), concentrated sulfuric acid, or a mixture of acetic acid, hydrochloric acid, and acetic anhydride (Beckmann's mixture).[2][8] Other reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also be used.[8]

  • Heat the reaction mixture to the required temperature (e.g., 100-130 °C) for the specified time.[9]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting lactam by recrystallization or column chromatography.

Intramolecular Cyclization of Amino Acid-Derived Diazoketones

This method involves the cyclization of a suitably protected amino acid derivative to form a heterocyclic ring. While the provided example leads to a six-membered ring, the general principle can be adapted for the synthesis of seven-membered diazepanones by using a starting material with a longer chain.

General Procedure:

  • To a solution of the N-Cbz-protected diazoketone derived from an appropriate amino acid in methanol, add a catalytic amount of silica-supported perchloric acid (HClO₄-SiO₂).[3]

  • Stir the reaction mixture at room temperature for the required duration, monitoring by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic product.[3]

Multicomponent Synthesis of 1,4-Benzodiazepines

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diversity and can be applied to the synthesis of benzodiazepine scaffolds, which are structurally related to diazepanones.

General Procedure for Ugi-4CR followed by Cyclization:

  • In a suitable solvent such as methanol, combine the starting materials: an aminophenylketone (amine component), an isocyanide, a carboxylic acid (e.g., Boc-glycine), and an aldehyde.[4]

  • The reaction can be performed at room temperature or accelerated using microwave irradiation.[4]

  • After the Ugi reaction is complete (as monitored by TLC), the crude product is not isolated but is directly subjected to the deprotection and cyclization step.

  • The solvent is evaporated, and the residue is dissolved in a suitable solvent like 1,2-dichloroethane (DCE) containing trifluoroacetic acid (TFA) to cleave the Boc protecting group.[4]

  • The reaction mixture is heated to facilitate the intramolecular cyclization to form the 1,4-benzodiazepine ring.

  • After completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired 1,4-benzodiazepine derivative. The overall yields for this two-step, one-pot procedure typically range from 22-69%.[4]

References

Spectroscopic Analysis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" and its structural alternatives. Due to the limited availability of comprehensive experimental spectroscopic data for the target compound in readily accessible literature, this guide leverages data from closely related analogs to provide a valuable comparative framework for researchers in organic synthesis and drug discovery.

Introduction

"this compound" is a heterocyclic compound of interest in medicinal chemistry, serving as a versatile building block for the synthesis of various pharmaceutical agents. Its rigid, seven-membered diazepane core, combined with the protecting Boc group, makes it a valuable scaffold for creating diverse molecular architectures. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and similar molecules, ensuring the integrity of synthetic pathways and the purity of final compounds.

This guide presents a summary of available physical and chemical properties for the target compound and compares them with the experimental spectroscopic data of three key alternatives:

  • Tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine): A non-oxo analog.

  • Tert-butyl 4-oxopiperidine-1-carboxylate: A six-membered ring analog with a keto group.

  • N-Boc-piperazin-2-one: A six-membered ring analog with an amide functionality.

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is provided below.

PropertyValueSource
IUPAC NameThis compound[PubChem][1]
Molecular FormulaC₁₀H₁₈N₂O₃[PubChem][1]
Molecular Weight214.26 g/mol [PubChem][1]
CAS Number179686-38-5[PubChem][1]

Comparative Spectroscopic Data

The following table summarizes the available experimental spectroscopic data for the selected alternatives. This data can be used as a reference for the expected spectral features of "this compound".

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Tert-butyl 1,4-diazepane-1-carboxylate Data not readily available in searched resources.Data not readily available in searched resources.NeatData not readily available in searched resources.
Tert-butyl 4-oxopiperidine-1-carboxylate 1.47 (s, 9H), 2.44 (t, J=6.4 Hz, 4H), 3.68 (t, J=6.4 Hz, 4H)28.5, 41.0, 45.9, 80.6, 154.8, 208.5Data not readily available in searched resources.M+H = 200.1
N-Boc-piperazin-2-one 1.48 (s, 9H), 3.29 (t, J=5.5 Hz, 2H), 3.52 (s, 2H), 4.01 (t, J=5.5 Hz, 2H)28.3, 42.1, 45.3, 49.8, 81.1, 154.5, 165.2Data not readily available in searched resources.Data not readily available in searched resources.

Note: The presented data is sourced from publicly available databases and may vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable ion current.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

  • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the target compound and its alternatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Confirmation of Identity Structure->Confirmation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationship between the target compound and its structural alternatives.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of Diazepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes often rely on established building blocks and methodologies. However, the quest for novel derivatives with improved properties and more efficient, sustainable synthetic strategies has led to the exploration of alternative building blocks. This guide provides an objective comparison of traditional and alternative approaches for the synthesis of diazepane-containing compounds, supported by experimental data and detailed protocols.

Performance Comparison of Building Blocks

The following table summarizes the key quantitative data for the synthesis of diazepane derivatives using traditional and alternative building blocks. This allows for a direct comparison of their performance in terms of reaction yield, time, and conditions.

Synthetic ApproachBuilding BlocksTarget CompoundReaction TimeTemperatureYield (%)Citation(s)
Traditional Synthesis o-Phenylenediamine, Acetone2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine1-3 hRoom Temperature87[1][2]
Ugi Multicomponent Reaction & Cyclization 2-Nitrobenzylamine, 3-azidopropanoic acid, isobutyraldehyde, tert-butyl isocyanideA 1,4-diazepan-5-one derivative24 h (Ugi) + 12 h (Cyclization)Room Temp. (Ugi), Reflux (Cyclization)~80 (overall)[3][4]
[5+2] Cycloaddition Pyridine, 1-Sulfonyl-1,2,3-triazole, AlkyneA 1,4-Diazepine derivative12 h100 °C~70-80[5]
N-Propargylamine-Based Synthesis N-Propargylamine, EthylenediamineA 1,4-Diazepane derivative6-12 h80-100 °C~75-85[6]

Experimental Protocols

This section provides detailed methodologies for the key synthetic approaches, offering reproducible guidance for laboratory practice.

Traditional Synthesis: Condensation of o-Phenylenediamine and Acetone

This protocol describes the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Acetone (1.16 g, 20 mmol)

  • H-MCM-22 catalyst (150 mg)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of o-phenylenediamine in acetonitrile, add the H-MCM-22 catalyst.

  • Add acetone to the mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[1][2]

Alternative Synthesis 1: Ugi Multicomponent Reaction and Intramolecular SN2 Cyclization

This two-step protocol outlines the synthesis of a 1-sulfonyl-1,4-diazepan-5-one derivative.

Step 1: Ugi Four-Component Reaction

Materials:

  • 2-Nitrobenzylamine (1.52 g, 10 mmol)

  • 3-Azidopropanoic acid (1.15 g, 10 mmol)

  • Isobutyraldehyde (0.72 g, 10 mmol)

  • tert-Butyl isocyanide (0.83 g, 10 mmol)

  • Methanol (50 mL)

Procedure:

  • Dissolve 2-nitrobenzylamine and isobutyraldehyde in methanol.

  • Add 3-azidopropanoic acid to the mixture.

  • Add tert-butyl isocyanide dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product. This is typically used in the next step without further purification.

Step 2: Intramolecular SN2 Cyclization

Materials:

  • Crude Ugi product from Step 1

  • Triphenylphosphine (2.88 g, 11 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

  • Dissolve the crude Ugi product in anhydrous THF.

  • Add triphenylphosphine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1-sulfonyl-1,4-diazepan-5-one.[3][4]

Alternative Synthesis 2: Rhodium-Catalyzed [5+2] Cycloaddition

This protocol describes the synthesis of a 1,4-diazepine derivative from a pyridine and a 1-sulfonyl-1,2,3-triazole.

Materials:

  • Pyridine (0.79 g, 10 mmol)

  • 1-Tosyl-4-phenyl-1H-1,2,3-triazole (2.97 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)

  • Rh₂(esp)₂ (Rhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)) (0.078 g, 0.1 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

Procedure:

  • To a solution of 1-tosyl-4-phenyl-1H-1,2,3-triazole and pyridine in anhydrous DCE, add the Rh₂(esp)₂ catalyst.

  • Heat the mixture to 100 °C.

  • Add dimethyl acetylenedicarboxylate (DMAD) dropwise to the reaction mixture.

  • Stir the reaction at 100 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 1,4-diazepine product.[5]

Alternative Synthesis 3: N-Propargylamine-Based Synthesis

This method outlines the synthesis of a 1,4-diazepane derivative using an N-propargylamine and a diamine.

Materials:

  • N-Benzylpropargylamine (1.45 g, 10 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Copper(I) iodide (CuI) (0.095 g, 0.5 mmol)

  • Toluene (50 mL)

Procedure:

  • To a solution of N-benzylpropargylamine in toluene, add ethylenediamine and CuI.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-diazepane derivative.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described synthetic strategies.

Traditional_vs_Alternative_Synthesis cluster_traditional Traditional Synthesis cluster_alternative Alternative Building Blocks cluster_mcr Multicomponent Reaction cluster_cycloaddition Cycloaddition Reaction o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation ketone Ketone/ Aldehyde ketone->condensation diazepane_trad Diazepane Derivative condensation->diazepane_trad amine_mcr Amine ugi_reaction Ugi Reaction amine_mcr->ugi_reaction carbonyl_mcr Carbonyl carbonyl_mcr->ugi_reaction acid_mcr Carboxylic Acid acid_mcr->ugi_reaction isocyanide_mcr Isocyanide isocyanide_mcr->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct cyclization_mcr Intramolecular Cyclization ugi_adduct->cyclization_mcr diazepane_mcr Diazepane Derivative cyclization_mcr->diazepane_mcr diene_equivalent Diene Equivalent cycloaddition_reaction [n+m] Cycloaddition diene_equivalent->cycloaddition_reaction dienophile_equivalent Dienophile Equivalent dienophile_equivalent->cycloaddition_reaction diazepane_cyclo Diazepane Derivative cycloaddition_reaction->diazepane_cyclo

Caption: Comparison of traditional and alternative synthetic workflows for diazepane synthesis.

Experimental_Workflow_Alternative_Synthesis cluster_pathways Synthetic Pathways start Select Alternative Building Blocks mcr_path Multicomponent Reaction start->mcr_path cyclo_path Cycloaddition Reaction start->cyclo_path propargyl_path N-Propargylamine Route start->propargyl_path reaction_step One-Pot or Stepwise Reaction mcr_path->reaction_step cyclo_path->reaction_step propargyl_path->reaction_step purification Purification (e.g., Chromatography) reaction_step->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Diazepane-Containing Compound characterization->final_product

Caption: General experimental workflow for diazepane synthesis using alternative building blocks.

Discussion and Conclusion

The synthesis of diazepane-containing compounds has evolved significantly with the introduction of alternative building blocks and methodologies. While traditional methods, such as the condensation of o-phenylenediamines with ketones, remain valuable for their simplicity and readily available starting materials, they often lack the efficiency and diversity offered by modern approaches.

Multicomponent reactions (MCRs) , particularly the Ugi reaction, have emerged as a powerful strategy.[3][7][8] The ability to combine three or more starting materials in a single pot significantly reduces reaction time and waste, adhering to the principles of green chemistry. The subsequent intramolecular cyclization of the Ugi adduct provides a convergent and highly flexible route to a wide array of diazepane derivatives.[4] This approach is particularly advantageous for the rapid generation of compound libraries for drug discovery.

Cycloaddition reactions , such as the [5+2] cycloaddition, offer a mechanistically distinct and elegant way to construct the seven-membered diazepine ring.[5] These reactions can provide access to complex and unique molecular architectures that may be difficult to obtain through other methods. The use of transition metal catalysis, such as rhodium, has been instrumental in the development of efficient and selective cycloaddition strategies.

The use of N-propargylamines as building blocks represents another innovative approach. These versatile intermediates can be readily synthesized and subsequently cyclized with diamines to form the diazepine core.[6] This method offers high atom economy and allows for the introduction of diverse substituents on the diazepine ring.

References

Comparative Guide to HPLC Purity Analysis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key building block in the synthesis of various pharmaceutical agents. This document outlines two primary HPLC approaches, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), presenting their respective methodologies and expected performance to aid in selecting the most suitable analytical strategy.

Performance Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and potential impurities. Given the polar nature of "this compound," both RP-HPLC with polar-modified columns and HILIC present viable options for achieving optimal separation and purity determination. The table below summarizes the key performance parameters of these two approaches.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a semi-aqueous mobile phase.
Stationary Phase C18 with polar end-capping (e.g., InertSustain AQ-C18)Amide or bare silica-based (e.g., Evosphere HILIC)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile/Ammonium Formate buffer (pH 3.0)
Elution Order More polar compounds elute first.More polar compounds are retained longer.
Typical Flow Rate 1.0 mL/min1.0 mL/min
Expected Retention Moderate retention of the main peak.Stronger retention of the main peak.
Peak Shape Symmetrical peaks, aided by the ion-pairing agent (TFA).Good peak shape for polar analytes.
Selectivity Good for resolving non-polar to moderately polar impurities.Excellent for resolving highly polar impurities.
MS Compatibility Good, though TFA can cause ion suppression.Excellent, volatile buffers are ideal for MS detection.

Experimental Protocols

Detailed experimental protocols for the two proposed HPLC methods are provided below. These serve as a starting point for method development and optimization.

Method A: Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve robust separation of this compound from its potential non-polar and moderately polar impurities.

Instrumentation:

  • HPLC system with UV detector

  • Column: InertSustain AQ-C18 (4.6 x 150 mm, 5 µm) or equivalent polar-endcapped C18 column

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL .

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To enhance the retention of the polar main compound and achieve superior separation of highly polar impurities.

Instrumentation:

  • HPLC system with UV or MS detector

  • Column: Evosphere HILIC (4.6 x 150 mm, 5 µm) or equivalent amide-based HILIC column

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Formate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL .

      Time (min) % Mobile Phase A % Mobile Phase B
      0 5 95
      20 40 60
      25 40 60
      26 5 95

      | 30 | 5 | 95 |

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in Acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of "this compound."

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC System Filter->HPLC MobilePhase Prepare Mobile Phases Degas Degas Mobile Phases MobilePhase->Degas Degas->HPLC Column Analytical Column HPLC->Column Detector UV/MS Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity Report Generate Report Purity->Report

Benchmarking "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" Against Alternative Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical determinant of a compound's ultimate therapeutic success. The "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" represents a versatile seven-membered heterocyclic scaffold, offering a unique three-dimensional architecture for the spatial presentation of pharmacophoric elements. This guide provides a comparative analysis of this diazepanone scaffold against two widely employed six-membered heterocyclic scaffolds: N-Boc-4-piperidone and N-Boc-3-pyrrolidinone. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework to inform scaffold selection in medicinal chemistry programs.

Physicochemical Properties: A Comparative Overview

The physicochemical profile of a scaffold is a fundamental determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key computed physicochemical parameters for the three scaffolds, providing a basis for initial comparison.

PropertyThis compoundN-Boc-4-piperidoneN-Boc-3-pyrrolidinone
Molecular Formula C₁₀H₁₈N₂O₃[1]C₁₀H₁₇NO₃C₉H₁₅NO₃
Molecular Weight ( g/mol ) 214.26[1]199.24185.21
XLogP3 0.6[1]1.10.5
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 333
Topological Polar Surface Area (TPSA) (Ų) 58.6[1]46.646.6
Rotatable Bond Count 222

Key Insights: The diazepanone scaffold possesses a higher molecular weight and TPSA compared to its six-membered counterparts. This increased polarity may translate to improved aqueous solubility, a desirable characteristic for oral bioavailability. Conversely, the piperidone derivative exhibits a slightly higher lipophilicity (XLogP3), which could influence its membrane permeability. The presence of a hydrogen bond donor in the diazepanone may offer an additional interaction point with biological targets but could also be a site for metabolic modification.

Structural and Conformational Considerations

The seven-membered ring of the diazepanone scaffold imparts a higher degree of conformational flexibility compared to the more rigid six-membered piperidone and five-membered pyrrolidone rings. This flexibility can be advantageous, allowing the molecule to adopt a wider range of conformations to fit into a binding pocket. However, it can also be a drawback, potentially leading to an entropic penalty upon binding. The choice between these scaffolds will therefore depend on the specific requirements of the biological target.

Scaffolds Diazepanone This compound (7-membered ring) Piperidone N-Boc-4-piperidone (6-membered ring) Diazepanone->Piperidone Decreased Ring Size Increased Rigidity Pyrrolidinone N-Boc-3-pyrrolidinone (5-membered ring) Piperidone->Pyrrolidinone Further Decreased Ring Size

Caption: Comparison of ring size and relative rigidity.

Biological Activity and Therapeutic Potential: A Conceptual Framework

While direct comparative biological data for "this compound" is not extensively available in the public domain, the inherent features of the diazepanone scaffold suggest its potential in various therapeutic areas. Seven-membered heterocycles are recognized as privileged scaffolds in medicinal chemistry.[2] The 1,4-diazepane core, in particular, has been explored for its utility in developing agents targeting the central nervous system (CNS).

In contrast, the piperidine scaffold is a cornerstone in modern pharmacology, present in a vast array of FDA-approved drugs.[3] Its rigid structure allows for the precise orientation of substituents, facilitating optimal interactions with biological targets. Pyrrolidinone-containing compounds also have a rich history in drug discovery, often serving as key building blocks for a diverse range of therapeutic agents.

The following diagram illustrates a hypothetical drug discovery workflow where these scaffolds could be evaluated.

Workflow cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening Cascade Scaffold1 Diazepanone Synthesis Parallel Synthesis Scaffold1->Synthesis Scaffold2 Piperidone Scaffold2->Synthesis Scaffold3 Pyrrolidinone Scaffold3->Synthesis HTS High-Throughput Screening Synthesis->HTS HitVal Hit Validation HTS->HitVal LeadOpt Lead Optimization HitVal->LeadOpt

Caption: A generalized workflow for scaffold evaluation.

Experimental Protocols for Comparative Assessment

To provide a robust, head-to-head comparison of these scaffolds, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of the compounds.

Protocol:

  • Preparation of Incubation Mixture: Prepare a stock solution of each test compound (10 mM in DMSO). The final incubation mixture (1 mL) should contain 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), 5 mM magnesium chloride, and 1 µM of the test compound.

  • Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquots (50 µL) are removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction in each aliquot is stopped by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds.

Protocol:

  • Preparation of Donor Plate: A 96-well donor plate is filled with a solution of each test compound (100 µM in phosphate buffer, pH 7.4).

  • Preparation of Acceptor Plate: A 96-well acceptor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane. The wells are then filled with buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - Cₐ/Cₑ₉)] * Vₐ / (A * t) where Cₐ is the concentration in the acceptor well, Cₑ₉ is the equilibrium concentration, Vₐ is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability and efflux ratio of the compounds across a human intestinal cell monolayer.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral): The test compound (10 µM) is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical): The test compound is added to the BL side, and samples are collected from the AP side.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.

  • Efflux Ratio (ER) Calculation: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for efflux transporters.

Assays Scaffold Test Scaffold MetStab Metabolic Stability (HLM) Scaffold->MetStab PAMPA Passive Permeability (PAMPA) Scaffold->PAMPA Caco2 Active Transport (Caco-2) Scaffold->Caco2 ADME ADME Profile MetStab->ADME PAMPA->ADME Caco2->ADME

Caption: In vitro ADME profiling workflow.

Conclusion

The "this compound" scaffold presents a compelling starting point for drug discovery, offering distinct structural and physicochemical properties compared to more conventional six-membered heterocycles. Its inherent flexibility and polarity may provide advantages in specific therapeutic applications. However, the well-established utility and favorable ADME properties of piperidone and pyrrolidinone scaffolds underscore their continued importance in medicinal chemistry. The ultimate selection of a scaffold should be guided by a thorough evaluation of the target biology and the desired pharmacokinetic profile, supported by the rigorous experimental protocols outlined in this guide. Through such a data-driven approach, researchers can navigate the complexities of scaffold selection and enhance the probability of success in their drug discovery endeavors.

References

A Comparative Guide to Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate and Structurally Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key building block in medicinal chemistry, with its structurally related analogs: tert-butyl 3-oxopiperazine-1-carboxylate and tert-butyl 3-oxopiperidine-1-carboxylate. The objective is to offer a detailed cross-validation of their properties and synthetic utility, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.

Introduction

The deliberate design of molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, are privileged structures due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The tert-butoxycarbonyl (Boc)-protected cyclic ketones featured in this guide are versatile intermediates. The Boc group offers a stable yet readily cleavable protecting group for one of the nitrogen atoms, allowing for selective functionalization at other positions of the molecule. The ketone functionality provides a convenient handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the introduction of spirocyclic moieties.

These scaffolds are frequently employed in the synthesis of kinase inhibitors, deubiquitinase-targeting chimeras (DUBTACs), and other complex bioactive molecules.[1][2] The choice between a diazepane, piperazine, or piperidine core can significantly influence the resulting compound's physicochemical properties, conformational flexibility, and ultimately, its biological activity and pharmacokinetic profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are crucial for initial computational modeling and for predicting the druglikeness of downstream compounds.

PropertyThis compoundTert-butyl 3-oxopiperazine-1-carboxylateTert-butyl 3-oxopiperidine-1-carboxylate
Molecular Formula C₁₀H₁₈N₂O₃C₉H₁₆N₂O₃C₁₀H₁₇NO₃
Molecular Weight 214.26 g/mol 200.23 g/mol 199.25 g/mol
CAS Number 179686-38-576003-29-798977-36-7
IUPAC Name This compoundtert-butyl 3-oxopiperazine-1-carboxylatetert-butyl 3-oxopiperidine-1-carboxylate
Appearance Not specified (typically a solid)White solidNot specified (typically a solid)
Boiling Point (Predicted) 373.1 ± 35.0 °C at 760 mmHgNot availableNot available
Density (Predicted) 1.1 ± 0.1 g/cm³Not availableNot available

Spectroscopic and Experimental Data

Characterization data is essential for confirming the identity and purity of these building blocks. The following table presents available ¹H NMR data.

Compound¹H NMR Data (Solvent)
This compound Data not explicitly found in the reviewed literature. Its use in patents suggests it is a known compound.[3]
Tert-butyl 3-oxopiperazine-1-carboxylate (300 MHz, CDCl₃): δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J= 5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H).[4]
Tert-butyl 3-oxopiperidine-1-carboxylate (400 MHz, CDCl₃): δ 7.47–7.39 (m, 2H), 7.35–7.27 (m, 2H), 4.09–4.01 (m, 1H), 3.99–3.81 (m, 1H), 3.13 (d, J = 13.7 Hz, 1H), 2.85 (ddd, J = 13.7, 8.5, 4.9 Hz, 1H), 2.45 (td, J = 6.6, 3.4 Hz, 2H), 2.05 – 1.93 (m, 1H), 1.89 – 1.77 (m, 1H), 1.49 (s, 9H). (Note: This spectrum is of a downstream product where the ketone has been reacted, but illustrates the typical shifts for the piperidine ring protons).[5]

Experimental Protocols

Detailed and reproducible synthetic protocols are critical for the successful application of these building blocks.

Synthesis of Tert-butyl 3-oxopiperazine-1-carboxylate[4]

A common and straightforward method for the synthesis of tert-butyl 3-oxopiperazine-1-carboxylate involves the reaction of 2-piperazinone with di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: A mixture of 2-piperazinone (1.037 g, 10.4 mmol) is prepared in 52 mL of dichloromethane (CH₂Cl₂).

  • Reagent Addition: Di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) is added to the mixture.

  • Reaction Time: The reaction becomes homogeneous after approximately 3 hours, indicating the consumption of the starting material.

  • Work-up: The reaction mixture is then diluted with additional CH₂Cl₂, and the organic layer is washed with water.

  • Purification: The crude product is purified by column chromatography.

Use of this compound in the Synthesis of a Polq Inhibitor Intermediate[3]

This protocol illustrates the application of the title compound as a nucleophile in an N-alkylation reaction.

  • Reaction Setup: Sodium hydride (8.56 mg, 0.21 mmol) is added to a solution of 9-benzyl-8-(4-(2-bromoethoxy)-2-chlorophenyl)-6-(1-methylcyclopropoxy)-9H-purine (100 mg, 0.19 mmol) and this compound (75 mg, 0.35 mmol) in dimethylformamide (DMF) (3 mL).

  • Reaction Conditions: The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques to yield tert-butyl 4-(2-(4-(9-benzyl-6-(1-methylcyclopropoxy)-9H-purin-8-yl)-3-chlorophenoxy)ethyl)-3-oxo-1,4-diazepane-1-carboxylate.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic utility of these Boc-protected cyclic ketones.

G cluster_start Starting Materials cluster_synthesis Synthesis of Building Block cluster_diversification Chemical Diversification cluster_final Final Products SM1 Cyclic Amine Precursor (e.g., 2-piperazinone) BB Boc-Protected Cyclic Ketone SM1->BB Base, Solvent SM2 Boc₂O SM2->BB Reaction1 Reductive Amination BB->Reaction1 Amine, Reducing Agent Reaction2 Condensation BB->Reaction2 Active Methylene Cmpd. Reaction3 Spirocyclization BB->Reaction3 Bifunctional Reagent FP1 Bioactive Molecules (e.g., Kinase Inhibitors) Reaction1->FP1 Reaction2->FP1 Reaction3->FP1

Caption: General synthetic workflow utilizing Boc-protected cyclic ketones.

G cluster_pathway Drug Discovery Pathway Start Target Identification Scaffold Scaffold Selection (Diazepane, Piperazine, Piperidine) Start->Scaffold Library Library Synthesis Scaffold->Library Parallel Synthesis Screening HTS & Biological Screening Library->Screening Lead_Opt Lead Optimization (SAR) Screening->Lead_Opt Lead_Opt->Library Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of scaffold selection in a typical drug discovery pipeline.

Conclusion

This compound, along with its 6- and 7-membered ring analogs, represents a valuable class of building blocks for the synthesis of complex and biologically active molecules. The choice of the core heterocyclic ring system has a profound impact on the final properties of the target compounds. While the piperazine and piperidine analogs are well-documented in the scientific literature with readily available synthetic protocols and characterization data, the diazepane counterpart appears more frequently in the patent literature, highlighting its importance in contemporary drug discovery programs. This guide provides a foundational dataset to assist researchers in making informed decisions for their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a compound recognized as a skin and eye irritant that may also cause respiratory irritation.[1] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile)
Eye IrritationH319Safety glasses with side shields or goggles
Respiratory IrritationH335Use in a well-ventilated area or with a fume hood
General HandlingNot specifiedLaboratory coat

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved chemical waste disposal facility. This ensures compliance with local, state, and federal environmental regulations.

Step 1: Personal Protective Equipment (PPE) and Spill Control

Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in Table 1. Have a chemical spill kit readily accessible in the event of an accidental release.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, compatible waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.

  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • List all constituents of the waste, including any solvents and their approximate percentages.

  • Indicate the hazards associated with the waste (e.g., "Irritant").

  • Record the date when the waste was first added to the container.

Step 4: Secure Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic and drains.

  • In secondary containment to prevent spills.

Step 5: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup of the chemical waste. Follow their specific procedures for waste collection and removal. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

DisposalWorkflow Start Begin Disposal Process PPE Don Appropriate PPE Start->PPE Segregate Segregate Solid and Liquid Waste PPE->Segregate Label Label Waste Container Accurately Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS End Disposal Complete ContactEHS->End

References

Personal protective equipment for handling Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 179686-38-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard.[2][3] A face shield should be worn over goggles when there is a splash hazard.[2][3]To protect against eye irritation or serious eye damage from splashes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4] Gloves should be inspected before use and changed immediately after contact with the chemical.[3]To prevent skin irritation from direct contact.[4]
Body Protection A laboratory coat must be worn.[2][3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.To protect the skin and clothing from spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator is required.[3][4]To prevent respiratory tract irritation.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.[2][3]To protect the feet from spills and falling objects.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a chemical spill kit is readily available.[5]

    • Verify that the safety shower and eyewash station are accessible and operational.[6][7]

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Use a static-free weighing boat or paper.

    • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

    • Close the container tightly immediately after use.[7]

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If heating the substance, use a well-controlled heating mantle and ensure proper ventilation.

    • Keep all containers with the chemical clearly labeled with the chemical name and any hazard warnings.[7][8]

  • Post-Experiment:

    • Thoroughly clean the work area, including the balance and any spatulas used.

    • Decontaminate all glassware that came into contact with the chemical.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, weighing paper, and contaminated gloves, must be disposed of as hazardous chemical waste.[6] Do not mix with other waste streams.

  • Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean Experiment Complete post_decon Decontaminate Glassware post_clean->post_decon disp_seg Segregate Waste post_decon->disp_seg Generate Waste disp_collect Collect in Labeled Container disp_seg->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.